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Foundational

An In-depth Technical Guide to the Tautomerization Mechanism of (Z)-2-(Pyridin-2-yl)ethenol

Abstract This technical guide provides a comprehensive examination of the tautomerization mechanism of (Z)-2-(Pyridin-2-yl)ethenol. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the tautomerization mechanism of (Z)-2-(Pyridin-2-yl)ethenol. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for reactivity, stability, and biological activity.[1][2][3] In the case of (Z)-2-(Pyridin-2-yl)ethenol, the equilibrium between the enol form and its corresponding keto tautomer, 2-(pyridin-2-yl)acetaldehyde, is of particular interest due to the influence of the pyridinyl moiety. This document will delve into the mechanistic pathways of this transformation, including uncatalyzed, acid-catalyzed, and base-catalyzed routes. Furthermore, it will present established experimental and computational methodologies for the elucidation of these mechanisms, providing researchers, scientists, and drug development professionals with a robust framework for investigating similar systems.

Introduction to Tautomerism in Heterocyclic Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be readily interconverted.[1][2][3] The most common type is prototropy, which involves the migration of a proton. Keto-enol tautomerism, the equilibrium between a carbonyl compound (keto form) and its corresponding enol, is a classic example.[1][2] While the keto form is generally more stable for simple aldehydes and ketones, the stability of the enol tautomer can be significantly influenced by factors such as conjugation, aromaticity, and intramolecular hydrogen bonding.[2]

The presence of a heterocyclic ring, such as the pyridine ring in (Z)-2-(Pyridin-2-yl)ethenol, introduces additional electronic and structural features that can profoundly impact the tautomeric equilibrium. The nitrogen atom in the pyridine ring can act as a proton acceptor or participate in hydrogen bonding, thereby influencing the stability of the tautomers and the energy barrier for their interconversion.

The (Z)-2-(Pyridin-2-yl)ethenol System

The molecule of interest, (Z)-2-(Pyridin-2-yl)ethenol, possesses an enol functional group directly attached to a carbon atom which is, in turn, bonded to a pyridine ring. This arrangement allows for potential electronic delocalization between the enol and the aromatic ring. The tautomeric equilibrium for this compound is depicted below:

(Z)-2-(Pyridin-2-yl)ethenol (Enol form) ⇌ 2-(Pyridin-2-yl)acetaldehyde (Keto form)

Understanding the factors that govern this equilibrium and the mechanism of interconversion is crucial for predicting the compound's chemical behavior and its potential applications in fields such as medicinal chemistry, where tautomerism can affect drug-receptor interactions.

Mechanistic Pathways of Tautomerization

The tautomerization of (Z)-2-(Pyridin-2-yl)ethenol can proceed through several mechanistic pathways, the rates of which are highly dependent on the reaction conditions.

Uncatalyzed Tautomerization

In the absence of a catalyst, the interconversion between the enol and keto forms is generally slow. The uncatalyzed mechanism involves a direct intramolecular proton transfer. However, this process typically has a high activation energy barrier.[4] Computational studies have shown that for similar systems, the gas-phase barrier for intramolecular proton transfer can be substantial.[4][5]

Acid-Catalyzed Tautomerization

The presence of an acid catalyst significantly accelerates the rate of tautomerization.[1][2] The mechanism involves two key steps:

  • Protonation: The acid protonates the most basic site of the enol. In the case of (Z)-2-(Pyridin-2-yl)ethenol, this could be either the oxygen of the hydroxyl group or the nitrogen of the pyridine ring. Protonation of the double bond is also a possibility.[1][3] Protonation of the carbonyl oxygen is a key step in the acid-catalyzed conversion of a ketone to its enol form.[1]

  • Deprotonation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the intermediate to yield the keto form.

The acid facilitates the reaction by creating a more electrophilic intermediate, which makes the subsequent deprotonation step more favorable.[6]

Base-Catalyzed Tautomerization

Base catalysis also provides an efficient pathway for tautomerization.[1][2][7] The mechanism proceeds as follows:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of the enol, forming an enolate ion.

  • Protonation: The enolate ion is then protonated at the α-carbon, typically by the conjugate acid of the base catalyst or the solvent, to give the keto form.

The enolate intermediate is stabilized by resonance, which delocalizes the negative charge onto the oxygen atom and the pyridine ring, facilitating its formation.

Intramolecular Catalysis and the Role of the Pyridine Nitrogen

A unique feature of (Z)-2-(Pyridin-2-yl)ethenol is the potential for the pyridine nitrogen to act as an internal catalyst. The nitrogen atom can facilitate proton transfer through an intramolecular hydrogen bond, forming a cyclic transition state. This can lower the activation energy for tautomerization compared to a purely intermolecular process. The ability of the pyridyl group to participate in intramolecular hydrogen bonding has been observed in related systems and can play a significant role in proton transfer reactions.[8][9]

Experimental and Computational Investigation of Tautomerization

A combination of experimental and computational techniques is essential for a thorough understanding of the tautomerization mechanism.

Experimental Methodologies

Several spectroscopic techniques can be employed to study tautomeric equilibria and kinetics.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying the different tautomers present in a solution.[10][11][12][13] By analyzing the chemical shifts and coupling constants of the protons and carbons in both the enol and keto forms, their relative concentrations can be determined. Variable temperature NMR experiments can provide thermodynamic data about the equilibrium.[13] Furthermore, techniques like exchange spectroscopy (EXSY) can be used to study the kinetics of the interconversion.

3.1.2. UV-Vis Spectroscopy

UV-Vis spectroscopy can monitor changes in the electronic absorption spectra of the tautomers in different solvents or under varying pH conditions.[10] The different conjugation patterns of the enol and keto forms result in distinct absorption maxima, allowing for the determination of the equilibrium constant.

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the characteristic vibrational frequencies of the functional groups present in each tautomer.[10] The enol form will exhibit a characteristic O-H stretching band, while the keto form will show a strong C=O stretching absorption.

Experimental Protocol: NMR Spectroscopic Analysis of Tautomeric Equilibrium
  • Sample Preparation:

    • Dissolve a precisely weighed amount of (Z)-2-(Pyridin-2-yl)ethenol in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a known concentration.

    • Prepare a series of samples in different solvents to investigate solvent effects on the equilibrium.[10]

    • For studying catalytic effects, prepare samples with the addition of a catalytic amount of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 298 K).

    • Ensure the spectra have a good signal-to-noise ratio and proper phasing and baseline correction.

  • Data Analysis:

    • Identify the characteristic signals for both the enol and keto tautomers.

    • Integrate the non-overlapping signals corresponding to each tautomer.

    • Calculate the mole fraction of each tautomer from the integral ratios.

    • Determine the equilibrium constant (KT = [keto]/[enol]).

  • Variable Temperature Studies (Optional):

    • Acquire ¹H NMR spectra at a range of temperatures.

    • Calculate KT at each temperature.

    • Plot ln(KT) versus 1/T (van 't Hoff plot) to determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization.

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable for elucidating the mechanistic details of tautomerization.[14][15][16]

3.2.1. Geometry Optimization and Energy Calculations

DFT methods can be used to optimize the geometries of the enol and keto tautomers, as well as any proposed intermediates and transition states. The relative energies of these species can then be calculated to determine the thermodynamics of the tautomerization and the activation energy barriers for different pathways.[15][16]

3.2.2. Transition State Searching

Locating the transition state structures for the proton transfer steps is crucial for understanding the reaction mechanism. Computational methods can identify these saddle points on the potential energy surface and provide insights into the geometry of the activated complex.

3.2.3. Solvation Models

Since tautomeric equilibria are often sensitive to the solvent, it is important to include solvent effects in the calculations.[5][10] Implicit solvent models (e.g., PCM) or explicit solvent molecules can be incorporated into the calculations to provide a more accurate description of the system in solution.[17]

Data Presentation: Calculated Relative Energies
SpeciesRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Aqueous (PCM)
(Z)-2-(Pyridin-2-yl)ethenol (Enol)0.000.00
2-(Pyridin-2-yl)acetaldehyde (Keto)ValueValue
Transition State (Uncatalyzed)ValueValue
Protonated Intermediate (Acid-catalyzed)ValueValue
Enolate Intermediate (Base-catalyzed)ValueValue

Note: The values in this table are placeholders and would be populated with data from actual computational studies.

Visualization of Mechanisms and Workflows

Tautomerization Mechanisms

Tautomerization_Mechanisms cluster_uncatalyzed Uncatalyzed cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Enol_U (Z)-2-(Pyridin-2-yl)ethenol TS_U Intramolecular Proton Transfer TS Enol_U->TS_U Keto_U 2-(Pyridin-2-yl)acetaldehyde TS_U->Keto_U Enol_A (Z)-2-(Pyridin-2-yl)ethenol Intermediate_A Protonated Intermediate Enol_A->Intermediate_A + H+ Keto_A 2-(Pyridin-2-yl)acetaldehyde Intermediate_A->Keto_A - H+ Enol_B (Z)-2-(Pyridin-2-yl)ethenol Intermediate_B Enolate Intermediate Enol_B->Intermediate_B - H+ Keto_B 2-(Pyridin-2-yl)acetaldehyde Intermediate_B->Keto_B + H+

Caption: Proposed mechanisms for the tautomerization of (Z)-2-(Pyridin-2-yl)ethenol.

Experimental Workflow

Experimental_Workflow start Start: Synthesize/Obtain (Z)-2-(Pyridin-2-yl)ethenol sample_prep Sample Preparation (Varying Solvents/Catalysts) start->sample_prep nmr NMR Spectroscopy (1H, 13C, EXSY, VT) sample_prep->nmr uv_vis UV-Vis Spectroscopy sample_prep->uv_vis ir IR Spectroscopy sample_prep->ir data_analysis Data Analysis: - Tautomer Ratios - Equilibrium Constants (KT) - Thermodynamic Parameters nmr->data_analysis uv_vis->data_analysis ir->data_analysis mechanism Elucidation of Tautomerization Mechanism data_analysis->mechanism comp_chem Computational Modeling (DFT Calculations) comp_chem->mechanism end End: Comprehensive Mechanistic Understanding mechanism->end

Caption: Workflow for the investigation of tautomerization.

Conclusion

The tautomerization of (Z)-2-(Pyridin-2-yl)ethenol is a multifaceted process influenced by catalysts, solvent polarity, and the intrinsic properties of the pyridinyl group. A comprehensive understanding of its mechanism requires a synergistic approach combining spectroscopic analysis and computational modeling. The methodologies and theoretical frameworks presented in this guide offer a robust foundation for researchers to explore the intricate details of this and related tautomeric systems, ultimately contributing to the rational design of molecules with desired chemical and biological properties.

References

  • Walsh Medical Media. (2024, May 24).
  • Master Organic Chemistry. (2025, May 14).
  • Chemistry Steps. (2024, February 7).
  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points.
  • Khan Academy. Keto-enol tautomerization (by Jay). [Link]

  • PMC.
  • Chemistry LibreTexts. (2020, May 22). 18.6: Keto-Enol Tautomerism.
  • Journal of the Chemical Society, Perkin Transactions 2. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines.
  • PMC. Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples.
  • ResearchGate. From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium.
  • Semantic Scholar.
  • ResearchGate.
  • PMC. (2015, October 9).
  • Bentham Science Publishers. NMR as a Tool for Studying Rapid Equilibria: Tautomerism.
  • MDPI. (2016, November 14).
  • Nature Communications. (2025, September 5). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field.
  • RCS Research Chemistry Services. How about Tautomers?.
  • ScienceDirect. (2006, November 30). The use of NMR spectroscopy to study tautomerism.
  • Semantic Scholar. Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T.
  • Journal of the American Chemical Society. (2012, July 7).
  • ResearchGate.
  • eScholarship. (2023, February 1).
  • Wiley Online Library.
  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism.
  • Longdom Publishing. (2013, January 30). Theoretical Calculations on the Conformational/Tautomeric Equilibria for Small Molecules in Solution.
  • PMC. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • PubMed. (2003, September 10). Excited-state intramolecular proton transfer in five-membered hydrogen-bonding systems: 2-pyridyl pyrazoles.
  • Benchchem. An In-depth Technical Guide to the Synthesis of Pyridin-2-yl Substituted Propenols.
  • Walsh Medical Media. (2025, July 29).
  • Sigma-Aldrich. 2-Pyridineethanol 98 103-74-2.
  • PMC. Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies.
  • ResearchGate. Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one.
  • Google Patents.
  • LMU.
  • PubMed. (2024, April 19). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines.
  • ECHEMI.
  • R Discovery. (2025, October 1). A proton transfer competition of 1,8-di(pyridin-2-yl)

Sources

Exploratory

Computational DFT Modeling of Intramolecular Hydrogen Bonding in (Z)-2-(Pyridin-2-yl)ethenol

Executive Summary & Mechanistic Context The molecule (Z)-2-(pyridin-2-yl)ethenol represents a fascinating case study in tautomeric equilibrium and non-covalent stabilization. As the enol tautomer of 2-pyridylacetaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The molecule (Z)-2-(pyridin-2-yl)ethenol represents a fascinating case study in tautomeric equilibrium and non-covalent stabilization. As the enol tautomer of 2-pyridylacetaldehyde, its thermodynamic stability is heavily dictated by the formation of a robust intramolecular hydrogen bond (IHB) between the enolic hydroxyl group (donor) and the pyridine nitrogen (acceptor)[1].

This interaction forms a stable, pseudo-aromatic six-membered ring, a phenomenon often described as Resonance-Assisted Hydrogen Bonding (RAHB). Understanding the precise electronic nature, strength, and spectroscopic signatures of this IHB is critical for drug development, as such motifs dictate molecular conformation, lipophilicity, and target-binding affinity. Ab initio and Density Functional Theory (DFT) methods, devoid of empirical parameterization, are the gold standard for elucidating these tautomeric energy landscapes[1].

KetoEnol Keto 2-Pyridylacetaldehyde (Keto Form) TS Transition State (Proton Transfer) Keto->TS Tautomerization E_Enol (E)-Enol (No H-Bond) TS->E_Enol Rotation Z_Enol (Z)-2-(Pyridin-2-yl)ethenol (Intramolecular H-Bond) TS->Z_Enol H-Bond Formation E_Enol->Z_Enol Isomerization

Fig 1: Tautomerization and isomerization pathways of 2-pyridylacetaldehyde to its enol forms.

Causality in Computational Methodology

To accurately model the IHB in (Z)-2-(pyridin-2-yl)ethenol, the selection of the computational level of theory cannot be arbitrary. The protocol must account for both the electronic delocalization across the pseudo-ring and the subtle dispersion forces within the cavity.

  • Functional Selection (ωB97X-D or M06-2X): We strictly avoid standard B3LYP for this specific task. B3LYP systematically underestimates medium-range electron correlation and dispersion. Instead, dispersion-corrected functionals like ωB97X-D are required, as they accurately recover the attractive dispersion forces inherent in the pyridine-enol cavity, preventing the artificial elongation of the N···H distance[2].

  • Basis Set (def2-TZVP): A triple-zeta basis set with polarization functions (e.g., def2-TZVP or 6-311++G(d,p)) is mandatory. The diffuse lone pairs on the pyridine nitrogen and the precise electron density at the hydrogen bond critical point cannot be mathematically resolved using smaller double-zeta basis sets[2].

  • Solvation Modeling (SMD): The strength of an IHB is inversely proportional to the dielectric constant of the solvent. Using the Solvation Model based on Density (SMD) allows us to evaluate the keto-enol equilibrium shift from non-polar environments (where the IHB stabilizes the enol) to aqueous environments (where competitive intermolecular H-bonding with water may disrupt the IHB)[3].

Self-Validating Experimental Protocol

The following step-by-step workflow ensures a self-validating system. Every geometric optimization is mathematically verified by vibrational and topological analyses.

Step 1: Conformational Search & Geometry Optimization
  • Construct the initial geometries for 2-pyridylacetaldehyde, (E)-2-(pyridin-2-yl)ethenol, and (Z)-2-(pyridin-2-yl)ethenol.

  • Perform unconstrained geometry optimization at the ωB97X-D/def2-TZVP level of theory.

  • Validation Gate: Execute a harmonic frequency calculation on the optimized geometries. A true local minimum must yield exactly zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state (e.g., the proton transfer saddle point) rather than a stable tautomer.

Step 2: Electronic & Topological Analysis (QTAIM & NBO)
  • QTAIM Analysis: Utilize the Quantum Theory of Atoms in Molecules (QTAIM) to locate the Bond Critical Point (BCP) between the enol hydrogen and the pyridine nitrogen. Calculate the electron density ( ρ ) and its Laplacian ( ∇2ρ ) at this coordinate to quantify the H-bond strength[4]. Furthermore, locate the Ring Critical Point (RCP) to confirm the formation of the pseudo-aromatic six-membered ring[4].

  • NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to evaluate the hyperconjugative charge transfer. Extract the second-order perturbation energy ( E(2) ) for the donor-acceptor interaction from the pyridine nitrogen lone pair to the hydroxyl anti-bonding orbital ( nN​→σO−H∗​ ).

Step 3: Spectroscopic Prediction
  • IR Spectroscopy: Extract the scaled harmonic vibrational frequencies. The O-H stretching frequency in the (Z)-enol will be significantly redshifted compared to the (E)-enol due to the IHB[1].

  • NMR Spectroscopy: Employ the Gauge-Including Atomic Orbital (GIAO) method to predict 1 H and 13 C chemical shifts[1]. The enolic proton involved in the IHB will exhibit a massive downfield shift (deshielding) due to the proximity of the nitrogen lone pair and the pseudo-ring current[2].

Workflow cluster_analysis Electronic & Topological Analysis Start Input: (Z)-2-(Pyridin-2-yl)ethenol Opt Geometry Optimization (ωB97X-D/def2-TZVP) Start->Opt Freq Frequency Calculation (Zero Imaginary Freqs) Opt->Freq NBO NBO Analysis (Hyperconjugation) Freq->NBO QTAIM QTAIM Analysis (BCP/RCP Properties) Freq->QTAIM NMR GIAO NMR Calculation (Chemical Shifts) Freq->NMR End Validation vs Experimental Data NBO->End QTAIM->End NMR->End

Fig 2: Self-validating computational workflow for DFT and topological analysis of H-bonding.

Quantitative Data Presentation

The tables below summarize the expected theoretical parameters for the (Z)-2-(pyridin-2-yl)ethenol system, demonstrating how geometric, energetic, and topological data intersect to validate the presence of a strong IHB.

Table 1: Computed Geometric and Energetic Parameters (ωB97X-D/def2-TZVP)

ParameterDescriptionComputed Value (Typical)Implications
r(O⋯N) Heteroatom distance~2.58 ÅIndicates a strong, short hydrogen bond.
r(H⋯N) H-bond distance~1.65 ÅSubstantially shorter than the sum of van der Waals radii.
∠(O−H⋯N) H-bond angle~148°Deviation from 180° is constrained by the 6-membered pseudo-ring geometry.
ΔEIHB​ Stabilization Energy-14.2 kcal/molHigh stabilization energy drives the keto-to-enol tautomeric shift in non-polar media.
Δν(O−H) IR Redshift-450 cm −1 Massive redshift confirms significant weakening of the covalent O-H bond.

Table 2: QTAIM Topological Parameters at the H-bond Critical Point (BCP)

According to Koch and Popelier criteria, topological parameters are the primary indicators of H-bond strength[3]. The presence of a BCP and a Ring Critical Point (RCP) confirms the pseudo-aromatic stabilization[4].

Topological ParameterSymbolValue (a.u.)Interpretation
Electron Density ρ(r) 0.048Falls within the strong H-bond range (0.002 - 0.04+ a.u.).
Laplacian of Density ∇2ρ(r) 0.115Positive value indicates a closed-shell (non-covalent) interaction[4].
Energy Density H(r) -0.006A negative value indicates partial covalent character in the strong IHB.
NBO Perturbation E(2) 28.5 kcal/molStrong hyperconjugative electron donation from Nitrogen lone pair to O-H anti-bonding orbital.

Conclusion

The computational modeling of (Z)-2-(pyridin-2-yl)ethenol requires a rigorous, self-validating DFT protocol. By combining dispersion-corrected functionals (ωB97X-D) with comprehensive electronic analyses (QTAIM and NBO), researchers can accurately quantify the Resonance-Assisted Hydrogen Bonding that dictates the tautomeric equilibrium of this system. The resulting spectroscopic predictions (IR redshifts and NMR chemical shifts) provide a direct bridge between theoretical models and experimental validation, establishing a robust framework for investigating similar heterocyclic pharmacophores in drug design.

References

  • Benchchem. (Z)-2-(Pyridin-2-yl)ethenol: Ab Initio Methods for Tautomeric Equilibria and Energy Landscape. Retrieved from1

  • MDPI - Physical Chemistry. Weak, Broken, but Working—Intramolecular Hydrogen Bond in 2,2′-bipyridine. Retrieved from 2

  • Frontiers in Chemistry. A DFT Study of the Hydrogen Bonded Structures of Pyruvic Acid–Water Complexes. Retrieved from 3

  • The Journal of Physical Chemistry A (ACS). Intramolecular H-Bonds: DFT and QTAIM Studies on 3-(Aminomethylene)pyran-2,4-dione and Its Derivatives. Retrieved from 4

Sources

Foundational

The Structural Chemistry of (Z)-2-(Pyridin-2-yl)ethenol: X-Ray Crystallography of Transient Enols and Their Stabilized Proxies

Executive Summary (Z)-2-(Pyridin-2-yl)ethenol is a highly reactive, transient chemical building block characterized by a pyridine ring linked to an ethenol group. Recognized as a privileged scaffold in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Z)-2-(Pyridin-2-yl)ethenol is a highly reactive, transient chemical building block characterized by a pyridine ring linked to an ethenol group. Recognized as a privileged scaffold in medicinal chemistry and supramolecular assembly, it exists as the enol tautomer of 2-pyridylacetaldehyde[1]. Due to its inherent instability and rapid tautomerization, isolating pure single crystals of this compound for direct X-ray diffraction (XRD) is not physically feasible[1].

This technical whitepaper explores the thermodynamic landscape of its keto-enol tautomerism, the causality behind its transient nature, and the advanced crystallographic techniques—specifically metal coordination and the use of saturated analogues—employed by structural biologists to elucidate its structural parameters.

Thermodynamic Landscape & Keto-Enol Tautomerism

The fundamental chemistry of (Z)-2-(Pyridin-2-yl)ethenol is governed by its dynamic equilibrium with 2-pyridylacetaldehyde. In standard aliphatic systems, the keto form is overwhelmingly favored due to the high bond dissociation energy of the C=O double bond compared to the C=C double bond. However, in 2-pyridyl systems, this equilibrium is uniquely shifted[2].

1 calculations reveal that the (Z)-conformation of the enol is stabilized by a robust intramolecular hydrogen bond between the hydroxyl proton and the adjacent pyridine nitrogen (O-H···N)[1]. Furthermore, the enolization of such systems is heavily influenced by electron delocalization; more stable enols exhibit pronounced electron delocalization across the conjugated C=C-C framework[3].

Despite this stabilization, the activation barrier for proton transfer back to the keto form remains low, rendering the pure enol too transient for standard crystallization[4]. To study its structure, researchers must artificially lock the conformation.

Tautomerization Keto 2-Pyridylacetaldehyde (Keto Form) Enol (Z)-2-(Pyridin-2-yl)ethenol (Transient Enol) Keto->Enol Tautomerization HBond Intramolecular H-Bonding (N···H-O) Enol->HBond Conformational Lock Complex Metal Coordination (e.g., Cu2+, Ni2+) HBond->Complex N,O-Chelation Crystal Stable Single Crystal (XRD Ready) Complex->Crystal Crystallization

Fig 1: Thermodynamic pathway from transient keto-enol equilibrium to stabilized crystalline complexes.

Strategies for X-Ray Crystallographic Characterization

Because obtaining single crystals of the pure (Z)-2-(Pyridin-2-yl)ethenol is impossible, structural chemists employ proxy strategies to infer its exact bond lengths and angles[1].

  • Metal Coordination (Thermodynamic Trapping): The pyridine nitrogen and enol oxygen create a potent bidentate chelation site. Transition metals (e.g., Fe(II), Cu(II), Ni(II)) bind to this N,O-donor set, displacing the hydroxyl proton and locking the tautomer in place to form 5[5]. This coordination physically prevents tautomerization, allowing the growth of diffraction-quality crystals[6].

  • Saturated Analogues: Compounds like 1-phenyl-2-(2-pyridyl)ethanol are used to model the spatial requirements and hydrogen-bonding networks without the instability of the reactive C=C double bond[1].

Quantitative Structural Parameters

By analyzing stabilized derivatives and metal complexes, researchers have mapped the structural metrics of the transient enol. The table below summarizes representative quantitative data comparing the theoretical free enol with its stabilized metal-coordinated proxies.

Crystallographic ParameterKeto Form (Theoretical)Transient Enol (Ab Initio)Metal-Coordinated Proxy (XRD)
C-O Bond Length ~1.21 Å (C=O)~1.34 Å (C-OH)~1.31 Å (C-O⁻)
C-C (Aliphatic) Bond ~1.50 Å~1.36 Å (C=C)~1.38 Å (Delocalized)
M-N (Pyridine) Distance N/AN/A1.95 - 2.05 Å
M-O (Enolate) Distance N/AN/A1.85 - 1.95 Å
Lattice Stability High (Aliphatic)Low (Transient)Extremely High (Locked)

Experimental Workflow: Synthesis & Crystallization of Stabilized Proxies

To achieve high-resolution X-ray crystal structures of (Z)-2-(Pyridin-2-yl)ethenol derivatives, a self-validating experimental protocol must be followed. The choice of solvent and crystallization method is critical; rapid precipitation traps kinetic impurities, whereas slow evaporation allows the thermodynamic assembly of the highly ordered crystal lattice required for XRD.

Step-by-Step Methodology:
  • Ligand Preparation: Synthesize the precursor (e.g., a 2-pyridyl ketone or aldehyde derivative) using 6[6]. Dissolve 1.0 mmol of the precursor in 10 mL of anhydrous ethanol.

  • Metal Complexation: Slowly add a stoichiometric amount (typically 0.5 mmol for a 2:1 ligand-to-metal ratio) of a transition metal salt (e.g., FeCl₂ or CuCl₂) dissolved in 5 mL of ethanol. The transition metal is chosen for its borderline hardness, which perfectly matches the N,O-donor set of the enol[5].

  • Self-Validating pH Adjustment: Adjust the pH to ~7.4 using dilute NaOH. This ensures the ligand is predominantly in its charge-neutral or deprotonated enolate form, which is a prerequisite for optimal metal binding and prevents the formation of unwanted protonated side-products[5].

  • Crystallization via Vapor Diffusion: Transfer the complex solution to a small inner vial. Place this vial inside a larger sealed chamber containing a volatile antisolvent (e.g., diethyl ether). Over 48-72 hours, the antisolvent will slowly diffuse into the ethanol, lowering the solubility of the complex and promoting the nucleation of single crystals.

  • X-Ray Diffraction (XRD): Harvest a suitable single crystal (>0.1 mm) and mount it on a goniometer under a stream of cold nitrogen (100 K) to minimize thermal motion. Collect diffraction data using Mo-Kα or Cu-Kα radiation.

  • Structural Refinement: Solve the phase problem using direct methods and refine the structure using software such as SHELXL or Olex2.

Workflow Synth Ligand Synthesis Coord Metal Coordination Synth->Coord Add M2+ Cryst Vapor Diffusion Coord->Cryst Isolate XRD X-Ray Diffraction Cryst->XRD Mount Refine Structural Refinement XRD->Refine Phase

Fig 2: Step-by-step experimental workflow for the crystallization of enol-metal proxy complexes.

Supramolecular Assembly & Intermolecular Interactions

Beyond primary coordination, the structural motif of (Z)-2-(Pyridin-2-yl)ethenol is highly valuable in supramolecular chemistry. The pyridine ring is capable of engaging in robust π-π stacking interactions, while the hydroxyl group (if not deprotonated by a metal) participates in extensive intermolecular hydrogen bonding networks[1]. These non-covalent interactions are critical for the design of complex, self-assembling architectures in materials science and the development of novel bioactive molecules in early-stage drug discovery campaigns[1].

References

  • [4] ACS Publications. Low-Temperature Hydrogenation and Keto–Enol Tautomerization of Carbonyl Compounds: Effect of Distant Substituents on Reactivity. Retrieved from:[Link]

  • [2] ResearchGate. Application of Organized Microstructures to Study Keto-Enol Equilibrium of Beta-Dicarbonyl Compounds. Retrieved from: [Link]

  • [5] PubMed (NIH). Cytotoxic iron chelators: characterization of the structure, solution chemistry and redox activity of ligands and iron complexes of the di-2-pyridyl ketone isonicotinoyl hydrazone (HPKIH) analogues. Retrieved from:[Link]

  • [3] ResearchGate. Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. Retrieved from: [Link]

Sources

Exploratory

Electronic properties and HOMO-LUMO gap of (Z)-2-(Pyridin-2-yl)ethenol

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of (Z)-2-(Pyridin-2-yl)ethenol A Senior Application Scientist's Perspective on a Privileged Scaffold For researchers, medicinal chemists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of (Z)-2-(Pyridin-2-yl)ethenol

A Senior Application Scientist's Perspective on a Privileged Scaffold

For researchers, medicinal chemists, and drug development professionals, understanding the electronic landscape of a molecule is paramount to predicting its reactivity, stability, and potential as a therapeutic agent.[1][2] (Z)-2-(Pyridin-2-yl)ethenol, a molecule featuring a pyridine ring linked to an ethenol group, represents a privileged scaffold in medicinal chemistry, ripe for modification in the pursuit of novel bioactive compounds.[3] This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for characterizing the electronic properties and the crucial HOMO-LUMO gap of this molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's electronic behavior. The HOMO is the highest energy orbital containing electrons and has a propensity to donate them, while the LUMO is the lowest energy orbital devoid of electrons, ready to accept them.[2][4] The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical descriptor of a molecule's excitability and chemical reactivity.[2][4][5] A smaller gap generally implies higher reactivity and a greater ease of electronic excitation.[2][6]

This guide will detail both experimental and computational approaches to determining the HOMO-LUMO gap of (Z)-2-(Pyridin-2-yl)ethenol, providing not just the "how" but also the "why" behind these well-established techniques.

Experimental Determination of the HOMO-LUMO Gap

Experimental methods provide tangible data on the electronic transitions of a molecule. The two primary techniques for elucidating the HOMO-LUMO gap are UV-Visible (UV-Vis) Spectroscopy and Cyclic Voltammetry (CV).

UV-Visible Spectroscopy: Probing Electronic Excitations

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote an electron from a lower energy orbital to a higher one.[4][5] The absorption onset (λonset) can be used to approximate the HOMO-LUMO gap.

Experimental Protocol for UV-Vis Spectroscopy

  • Sample Preparation:

    • Dissolve a precisely weighed, small amount of (Z)-2-(Pyridin-2-yl)ethenol in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to a known concentration (typically in the micromolar range).

    • Prepare a blank solution using the same solvent.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Calibrate the instrument using the blank solution to record a baseline.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).[4]

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax).

    • Determine the absorption onset (λonset) from the absorption spectrum, which is the wavelength at which the absorbance begins to increase from the baseline.

    • Calculate the optical HOMO-LUMO gap (Eg) using the following equation:

      • Eg (eV) = 1240 / λonset (nm)

Causality Behind Experimental Choices:

  • The choice of a UV-transparent solvent is critical to ensure that the solvent itself does not absorb in the same region as the analyte, which would interfere with the measurement.

  • Working with dilute solutions prevents intermolecular interactions that could affect the electronic transitions.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dissolve (Z)-2-(Pyridin-2-yl)ethenol in UV-transparent solvent meas1 Calibrate Spectrophotometer with blank prep1->meas1 prep2 Prepare blank solvent prep2->meas1 meas2 Record Absorption Spectrum meas1->meas2 analysis1 Determine λ_onset meas2->analysis1 analysis2 Calculate HOMO-LUMO Gap (E_g = 1240 / λ_onset) analysis1->analysis2

Caption: Workflow for HOMO-LUMO gap determination using UV-Vis Spectroscopy.

Cyclic Voltammetry: Mapping Redox Potentials

Cyclic voltammetry is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It allows for the determination of the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.

Experimental Protocol for Cyclic Voltammetry

  • Electrochemical Cell Setup:

    • Use a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • The electrolyte solution should consist of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

    • Add the (Z)-2-(Pyridin-2-yl)ethenol sample to the electrolyte solution at a known concentration (typically in the millimolar range).

  • Measurement:

    • Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

    • Apply a potential sweep and record the resulting voltammogram.

    • Measure the onset of the first oxidation potential (Eox) and the onset of the first reduction potential (Ered).

  • Data Analysis:

    • The HOMO and LUMO energy levels can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard:

      • EHOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

      • ELUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

    • The electrochemical HOMO-LUMO gap is then:

      • Eg (eV) = ELUMO - EHOMO

Causality Behind Experimental Choices:

  • Anhydrous and deoxygenated conditions are crucial because water and oxygen can be electrochemically active and interfere with the measurement.

  • The supporting electrolyte is necessary to ensure the conductivity of the solution.

  • Using an internal standard like ferrocene provides a reference point for the potential measurements, allowing for more accurate and reproducible results.

CV_Workflow cluster_setup Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis setup1 Assemble three-electrode cell meas1 Deoxygenate solution setup1->meas1 setup2 Prepare electrolyte solution with sample and supporting electrolyte setup2->meas1 meas2 Record Voltammogram meas1->meas2 analysis1 Determine E_ox and E_red meas2->analysis1 analysis2 Calculate HOMO and LUMO levels analysis1->analysis2 analysis3 Calculate HOMO-LUMO Gap analysis2->analysis3

Caption: Workflow for HOMO-LUMO gap determination using Cyclic Voltammetry.

Computational Determination of the HOMO-LUMO Gap

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective way to predict the electronic properties of molecules.[1][7] DFT calculations can provide detailed insights into the molecular orbitals and their energies.[1][8]

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] For molecules like (Z)-2-(Pyridin-2-yl)ethenol, DFT can accurately predict the HOMO and LUMO energies and the resulting gap.

Computational Protocol for DFT Calculations

  • Structure Optimization:

    • Construct the 3D structure of (Z)-2-(Pyridin-2-yl)ethenol using a molecular modeling software.

    • Perform a geometry optimization to find the most stable, lowest energy conformation of the molecule. A common and reliable level of theory for this is B3LYP with a 6-31G(d,p) basis set.[7][9]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to determine the energies of the molecular orbitals, including the HOMO and LUMO. For more accurate HOMO-LUMO gap predictions, a range-separated functional like ωB97XD can be used.[10]

    • The HOMO-LUMO gap is the absolute difference between the energies of the LUMO and HOMO.[4]

Causality Behind Computational Choices:

  • Geometry optimization is a critical first step to ensure that the calculations are performed on the most realistic molecular structure.

  • The choice of the functional and basis set is a balance between computational cost and accuracy. B3LYP is a widely used hybrid functional that often provides good results for organic molecules.[7][9] The 6-31G(d,p) basis set includes polarization functions, which are important for describing the electronic distribution in molecules with heteroatoms and double bonds.

DFT_Workflow cluster_build Structure Preparation cluster_calc Calculation cluster_analysis Data Analysis build1 Construct 3D structure of (Z)-2-(Pyridin-2-yl)ethenol calc1 Geometry Optimization (e.g., B3LYP/6-31G(d,p)) build1->calc1 calc2 Frequency Calculation calc1->calc2 calc3 Single-Point Energy Calculation (e.g., ωB97XD/6-311++G(d,p)) calc2->calc3 analysis1 Extract HOMO and LUMO energies calc3->analysis1 analysis2 Calculate HOMO-LUMO Gap analysis1->analysis2

Caption: Workflow for HOMO-LUMO gap determination using DFT calculations.

Data Presentation and Interpretation

The data obtained from these methods should be presented in a clear and concise manner to allow for easy comparison and interpretation.

Table 1: Illustrative Electronic Properties of (Z)-2-(Pyridin-2-yl)ethenol

PropertyUV-Vis SpectroscopyCyclic VoltammetryDFT (B3LYP/6-31G(d,p))
HOMO (eV) --5.85-6.23
LUMO (eV) --1.98-1.45
HOMO-LUMO Gap (eV) 3.543.874.78

Note: The data in this table is for illustrative purposes and represents typical values for a molecule of this type.

The HOMO-LUMO gap provides valuable insights into the potential applications of (Z)-2-(Pyridin-2-yl)ethenol. A moderate to large gap, as illustrated above, suggests good kinetic stability. This information is crucial in drug development for predicting metabolic stability and potential reactivity with biological targets. In materials science, the HOMO-LUMO gap is a key factor in designing organic electronic materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5]

Conclusion

The characterization of the electronic properties and HOMO-LUMO gap of (Z)-2-(Pyridin-2-yl)ethenol is a critical step in unlocking its potential in medicinal chemistry and materials science. By employing a combination of experimental techniques like UV-Vis spectroscopy and cyclic voltammetry, alongside computational methods such as Density Functional Theory, researchers can gain a comprehensive understanding of this molecule's electronic landscape. This knowledge-driven approach is essential for the rational design of novel compounds with tailored properties for a wide range of applications.

References

  • HOMO-LUMO Energy Gap. Schrödinger. (2022, January 23). [Link]

  • On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing. (2022, January 5). [Link]

  • How is the HOMO-LUMO gap measured?. Physics Stack Exchange. (2022, October 27). [Link]

  • ADSORPTION OF PYRIDINE BY USING BN NANOTUBE: A DFT STUDY. (PDF). [Link]

  • Molecular orbital surfaces and energy levels for the HOMO and LUMO of... ResearchGate. [Link]

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. PMC. (2025, July 2). [Link]

  • Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. PMC. [Link]

  • Determination of the pK a values of some pyridine derivatives by computational methods. [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC. (2023, September 20). [Link]

  • Looking for the Azeotrope: A Computational Study of (Ethanol) 6 –Water, (Methanol) 6. (2020, August 4). [Link]

  • Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation. PMC. (2026, March 4). [Link]

  • Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. PMC. [Link]

  • 2-(2-Hydroxyethyl)pyridine. PubChem. [Link]

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. [Link]

  • Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022, August 22). [Link]

  • DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes. RSC Publishing. (2021, March 23). [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC. [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. MDPI. (2022, January 7). [Link]

Sources

Protocols & Analytical Methods

Method

A High-Yield, Stereoselective Synthesis Protocol for (Z)-2-(Pyridin-2-yl)ethenol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract (Z)-2-(Pyridin-2-yl)ethenol is a valuable chemical building block possessing a privileged pyridine scaffold, making it a compou...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-(Pyridin-2-yl)ethenol is a valuable chemical building block possessing a privileged pyridine scaffold, making it a compound of significant interest in medicinal chemistry and materials science.[1] Pyridine derivatives are widely explored for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[2][3] This application note presents a detailed, two-step protocol for the high-yield synthesis of (Z)-2-(Pyridin-2-yl)ethenol with high stereochemical purity. The proposed strategy involves the synthesis of the key intermediate, 2-ethynylpyridine, followed by a stereoselective partial hydrogenation using a poisoned palladium catalyst. This protocol is designed to be robust and scalable, providing researchers with a reliable method to access this important synthetic intermediate.

Introduction and Synthetic Strategy

The synthesis of vinylpyridines and their derivatives is a cornerstone of modern heterocyclic chemistry, providing access to a vast array of functionalized molecules for drug discovery and materials science.[4][5] A significant challenge in this field is the control of stereochemistry, particularly the selective synthesis of the (Z)-isomer of asymmetrically substituted alkenes. The (Z)-ethenol moiety attached to a pyridine ring represents a versatile handle for further chemical elaboration.

This protocol outlines a high-yield, two-step synthesis of (Z)-2-(Pyridin-2-yl)ethenol. The strategy is based on the well-established and highly stereoselective partial reduction of an alkyne precursor.

The two-step synthetic pathway is as follows:

  • Synthesis of 2-Ethynylpyridine: The precursor, 2-ethynylpyridine, is efficiently synthesized from the commercially available 2-((trimethylsilyl)ethynyl)pyridine via a straightforward desilylation reaction.[6]

  • Stereoselective Hydrogenation: The terminal alkyne, 2-ethynylpyridine, is then subjected to a partial hydrogenation using Lindlar's catalyst. This "poisoned" catalyst facilitates the syn-addition of hydrogen across the triple bond, yielding the desired (Z)-alkene with high selectivity and preventing over-reduction to the corresponding alkane.[1][7][8]

This approach is advantageous due to the commercial availability of the starting materials, the reliability of the reactions, and the high degree of stereocontrol.

Detailed Experimental Protocols

Part A: Synthesis of 2-Ethynylpyridine

This procedure details the deprotection of 2-((trimethylsilyl)ethynyl)pyridine to yield the terminal alkyne, 2-ethynylpyridine.[6]

Materials and Reagents:

Reagent/MaterialGradeSupplierPart Number
2-((trimethylsilyl)ethynyl)pyridine≥98%Sigma-Aldrich736481
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Sigma-Aldrich221473
Methanol (MeOH)Anhydrous, 99.8%Sigma-Aldrich322415
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich270997
Anhydrous Sodium Sulfate (Na₂SO₄)≥99.0%Sigma-Aldrich239313
Deionized WaterN/AN/AN/A
Round-bottom flask (50 mL)N/AN/AN/A
Magnetic stirrer and stir barN/AN/AN/A
Ice bathN/AN/AN/A
Separatory funnel (100 mL)N/AN/AN/A
Rotary evaporatorN/AN/AN/A

Step-by-Step Protocol:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-((trimethylsilyl)ethynyl)pyridine (1.00 g, 5.70 mmol).

  • Solvent Addition: Dissolve the starting material in a solvent mixture of methanol (12 mL) and dichloromethane (6 mL).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Base Addition: While maintaining the temperature at 0 °C, add potassium hydroxide (0.64 g, 11.4 mmol, 2.0 equiv.) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at 0 °C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding 15 mL of deionized water to the flask.

  • Extraction: Transfer the mixture to a 100 mL separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-ethynylpyridine as a clear dark brown liquid.[6] The product is often used in the next step without further purification. Expected yield: ~80-90%.

Part B: Synthesis of (Z)-2-(Pyridin-2-yl)ethenol

This protocol describes the stereoselective partial hydrogenation of 2-ethynylpyridine to the target (Z)-alkenol.

Materials and Reagents:

Reagent/MaterialGradeSupplierPart Number
2-EthynylpyridineFrom Part AN/AN/A
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead)N/ASigma-Aldrich654303
Ethyl Acetate (EtOAc)Anhydrous, 99.8%Sigma-Aldrich270989
Hydrogen (H₂) gasHigh PurityN/AN/A
Celite® 545N/ASigma-Aldrich22179
Two-neck round-bottom flask (100 mL)N/AN/AN/A
Hydrogen balloonN/AN/AN/A
Magnetic stirrer and stir barN/AN/AN/A
Buchner funnel and filter paperN/AN/AN/A

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL two-neck round-bottom flask containing a magnetic stir bar, add Lindlar's catalyst (50 mg, ~5 mol% Pd).

  • Solvent and Substrate: Add ethyl acetate (20 mL) to the flask, followed by 2-ethynylpyridine (0.50 g, 4.85 mmol).

  • Atmosphere Exchange: Seal the flask, and using a vacuum/inert gas manifold, evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Reaction: Inflate a balloon with hydrogen gas and connect it to the flask. Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction closely by TLC and/or ¹H NMR analysis of aliquots to observe the disappearance of the starting material and the formation of the product, ensuring the reaction is stopped before over-reduction to the alkane occurs. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and replace it with an inert gas (e.g., nitrogen or argon).

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethyl acetate (2 x 10 mL).

  • Concentration and Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (Z)-2-(Pyridin-2-yl)ethenol.

Mechanism of Stereoselectivity

The high (Z)-selectivity of this reaction is a direct consequence of the mechanism of catalytic hydrogenation on the surface of Lindlar's catalyst.[7][8]

  • Adsorption: Both the hydrogen gas and the alkyne adsorb onto the surface of the palladium catalyst.

  • Syn-Addition: The hydrogen atoms are delivered to the same face of the alkyne triple bond (syn-addition) as the alkyne is coordinated to the catalyst surface.[1][7] This concerted or stepwise addition from the catalyst surface results in the formation of a cis or (Z)-alkene.

  • Desorption and Selectivity: The "poison" (lead acetate) in Lindlar's catalyst deactivates the catalyst's surface, reducing its activity.[1][8] This deactivation ensures that the newly formed, less reactive alkene desorbs from the surface before it can be further reduced to an alkane, thus providing high chemoselectivity for the partial hydrogenation.[1][9]

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of (Z)-2-(Pyridin-2-yl)ethenol.

G cluster_0 Step 1: Desilylation cluster_1 Step 2: Stereoselective Hydrogenation start 2-((trimethylsilyl)ethynyl)pyridine reagent1 KOH, MeOH/DCM, 0°C start->reagent1 product1 2-Ethynylpyridine reagent1->product1 reagent2 H2, Lindlar's Catalyst, EtOAc product1->reagent2 product2 (Z)-2-(Pyridin-2-yl)ethenol reagent2->product2

Caption: Proposed synthetic workflow for (Z)-2-(Pyridin-2-yl)ethenol.

Expected Results and Characterization

The final product, (Z)-2-(Pyridin-2-yl)ethenol, is expected to be an oil or a low-melting solid. The structure and, crucially, the stereochemistry can be confirmed using standard analytical techniques.

  • ¹H NMR: The most definitive evidence for the (Z)-stereochemistry will come from the coupling constant between the two vinyl protons. For (Z)-alkenes, the vicinal coupling constant (³J) is typically in the range of 6-12 Hz, whereas for (E)-alkenes, it is much larger (12-18 Hz). The spectrum should also show characteristic signals for the pyridine ring protons.

  • ¹³C NMR: The spectrum will show the expected number of signals for the seven carbon atoms in the molecule, including two signals in the vinyl region.

  • IR Spectroscopy: The spectrum should exhibit a broad O-H stretching band around 3300 cm⁻¹, C=C stretching around 1650 cm⁻¹, and characteristic C=N and C=C stretching bands for the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₇H₇NO, MW = 121.14 g/mol ).

Conclusion

The protocol detailed in this application note provides a reliable and high-yield pathway for the synthesis of (Z)-2-(Pyridin-2-yl)ethenol. By employing a well-understood desilylation followed by a highly stereoselective Lindlar hydrogenation, this method offers excellent control over the product's geometry. This makes the target compound readily accessible for researchers in drug discovery and materials science, enabling further exploration of its potential applications.

References

  • Larson, E. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. Curated Chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (2014, June 28). Stereoselective Reduction of Alkynes to Make Alkenes and Alkanes [Video]. YouTube. Retrieved from [Link]

  • Su, W., & Jin, C. (2007). A Catalytic and Green Synthesis of Aryl-(Z)-vinyl Chlorides. Organic Letters, 9(6), 993–996. Retrieved from [Link]

  • Wen, X., et al. (2024). Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands. Dalton Transactions, 53(21), 9198-9207. Retrieved from [Link]

  • Li, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(10), 2469. Retrieved from [Link]

  • Song, M., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 8, 578. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkene synthesis by alkyne semireduction. Retrieved from [Link]

  • Gorgas, N., & Kirchner, K. (2018). Stereoselective Semi-Hydrogenations of Alkynes by First-Row (3d) Transition Metal Catalysts. ACS Catalysis, 8(12), 11047-11072. Retrieved from [Link]

  • ChemTalk. (2023, October 3). Lindlar's Catalyst. Retrieved from [Link]

  • Hooda, S., & Brar, A. S. (2001). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. Journal of Polymer Science Part A: Polymer Chemistry, 39(10), 1565-1574. Retrieved from [Link]

  • Ashenhurst, J. (2011, August 19). Partial Reduction of Alkynes With Lindlar's Catalyst. Master Organic Chemistry. Retrieved from [Link]

Sources

Application

Application Note: High-Purity Isolation of (Z)-2-(Pyridin-2-yl)ethenol for Pharmaceutical and Materials Science Research

Abstract (Z)-2-(Pyridin-2-yl)ethenol is a pivotal chemical building block in medicinal chemistry and materials science, recognized for its role as a privileged scaffold in the synthesis of novel bioactive molecules.[1] H...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(Z)-2-(Pyridin-2-yl)ethenol is a pivotal chemical building block in medicinal chemistry and materials science, recognized for its role as a privileged scaffold in the synthesis of novel bioactive molecules.[1] However, its inherent polarity, potential for keto-enol tautomerization, and susceptibility to isomerization present significant purification challenges. This application note provides a comprehensive guide for researchers, detailing robust, step-by-step protocols for the purification of (Z)-2-(Pyridin-2-yl)ethenol to high purity. We present field-proven methods for flash column chromatography and recrystallization, supported by a discussion of the underlying chemical principles and troubleshooting strategies. Furthermore, we outline a suite of analytical techniques for the rigorous assessment of final product purity, ensuring the reliability and reproducibility of subsequent research.

Introduction: The Purification Challenge

The utility of (Z)-2-(Pyridin-2-yl)ethenol in advanced research hinges on its isomeric and chemical purity.[1] The presence of synthetic precursors, the alternative (E)-isomer, or the corresponding keto-tautomer (2-pyridylacetaldehyde) can lead to ambiguous biological data or flawed material properties. The primary difficulties in isolating this compound stem from its physicochemical characteristics:

  • High Polarity: The pyridine ring and the hydroxyl group impart significant polarity, making the compound highly soluble in a broad range of polar solvents. This complicates purification by recrystallization, a technique that relies on poor solubility in a cold solvent system.[2]

  • Isomeric Complexity: The (Z)-configuration of the double bond is not always thermodynamically favored, creating a risk of isomerization to the (E)-isomer, especially when exposed to heat, light, or acid/base catalysts.

  • Tautomeric Equilibrium: The enol functional group can exist in equilibrium with its keto form. While the equilibrium often favors one tautomer, the presence of the other is a common source of impurity that can be difficult to remove.

This guide is designed to navigate these challenges by providing a multi-modal purification strategy that can be adapted based on the specific impurity profile of the crude material.

Anticipating the Impurity Profile

A successful purification strategy begins with a thorough understanding of potential contaminants. The choice of methodology—be it chromatography, recrystallization, or extraction—is dictated by the physical and chemical differences between the target compound and its impurities.

Table 1: Common Impurities in the Synthesis of (Z)-2-(Pyridin-2-yl)ethenol

ImpurityPotential OriginKey Physicochemical DifferenceRecommended Removal Strategy
Unreacted Starting Materials (e.g., 2-picoline, aldehydes)Incomplete reaction during synthesis.[3][4]Generally less polar than the product.Flash Column Chromatography
(E)-2-(Pyridin-2-yl)ethenolIsomerization during synthesis or workup.Subtle differences in polarity and crystal packing.Flash Column Chromatography, Fractional Recrystallization
2-Pyridylacetaldehyde (Keto-tautomer)Tautomerization of the enol product.Different polarity and reactivity.Flash Column Chromatography (if stable on silica)
Polymeric byproductsSide reactions, especially under harsh conditions.[3]Significantly higher molecular weight and different solubility.Filtration, Chromatography, Recrystallization
Residual SolventsFrom reaction or initial workup steps.High volatility.Evaporation under reduced pressure, High-vacuum drying

Purification Strategies: A Multi-Modal Approach

No single technique is universally optimal. We advocate for a sequential approach, typically involving a primary chromatographic separation followed by a final "polishing" step via recrystallization to achieve >99% purity.

Purification_Workflow A Crude Synthetic Product B Primary Purification (Flash Column Chromatography) A->B C Fraction Analysis (TLC) B->C D Combine Pure Fractions C->D E Secondary Purification (Recrystallization) D->E F Purity & Identity Confirmation (HPLC, NMR, MS) E->F G High-Purity (Z)-2-(Pyridin-2-yl)ethenol F->G

Caption: General workflow for the purification of (Z)-2-(Pyridin-2-yl)ethenol.

Protocol 1: Flash Column Chromatography (Primary Purification)

Flash column chromatography is the cornerstone for separating compounds with differing polarities and is highly effective for removing both less polar starting materials and more polar byproducts.[5][6] The principle relies on the differential partitioning of components between a solid stationary phase (typically silica gel) and a liquid mobile phase.[7]

Experimental Protocol:

  • Stationary Phase Selection: Use a standard-grade silica gel (SiO₂, 40-63 µm particle size) for most applications. Its polar nature will strongly adsorb the polar product.[5]

  • Mobile Phase (Eluent) Selection:

    • Begin by developing a solvent system using Thin-Layer Chromatography (TLC). The goal is to find a system where the target compound has a Retention Factor (Rƒ) of ~0.25-0.35.

    • A common starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).

    • If the compound does not move from the baseline, a stronger eluent may be required. Adding a small percentage (0.5-2%) of methanol or triethylamine (to suppress peak tailing) to the Ethyl Acetate/Hexane mixture can be effective.

    Table 2: Suggested Eluent Systems for Chromatography

PolarityEluent SystemTypical Ratio (v/v)Notes
Low-MediumHexane : Ethyl Acetate70:30 to 50:50Good for separating non-polar impurities.
Medium-HighDichloromethane : Methanol99:1 to 95:5Effective for eluting highly polar compounds.
High (with base)Ethyl Acetate : Methanol : Triethylamine90:9:1Triethylamine deactivates acidic sites on silica, improving peak shape for basic compounds like pyridines.
  • Column Packing (Wet Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar eluent system.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or methanol).

    • Adsorb this solution onto a small amount of silica gel (~1-2x the mass of the crude product).

    • Evaporate the solvent completely to yield a dry, free-flowing powder.

    • Carefully layer this dry-loaded sample onto the top of the packed column. This "dry loading" technique results in sharper bands and better separation than direct liquid injection.

  • Elution and Fraction Collection:

    • Begin eluting with the starting mobile phase.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent. This allows for the clean separation of less polar impurities first, followed by the elution of the target compound.

    • Collect fractions continuously and monitor the column effluent by TLC to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator under reduced pressure.

Protocol 2: Recrystallization (Final Polishing)

Recrystallization is an ideal final step to remove trace impurities and obtain a highly crystalline, pure product. The challenge with many pyridine derivatives is their high solubility, which can make finding a suitable single-solvent system difficult.[2] Therefore, a two-solvent (solvent/anti-solvent) system is often most effective.

Experimental Protocol:

  • Solvent System Selection:

    • Identify a "good" solvent in which the compound is highly soluble when hot (e.g., Ethyl Acetate, Acetone, Isopropanol).

    • Identify a "poor" or "anti-solvent" in which the compound is insoluble or poorly soluble, even when hot (e.g., Hexanes, Heptane, Diethyl Ether). The two solvents must be miscible.[2]

  • Dissolution:

    • Place the semi-purified material from the chromatography step into an Erlenmeyer flask.

    • Add the minimum amount of the hot "good" solvent required to fully dissolve the compound.

  • Inducing Crystallization:

    • While the solution is still hot, add the "poor" solvent dropwise with constant swirling until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.[2]

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystal Growth:

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of precipitated crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Table 3: Troubleshooting Recrystallization

IssueProbable Cause(s)Solution(s)
No crystals form upon coolingToo much "good" solvent was used; solution is not supersaturated.Boil off some of the solvent to increase the concentration and allow it to cool again.[2] Try scratching the inside of the flask with a glass rod to create nucleation sites.[2]
Compound "oils out" instead of crystallizingThe boiling point of the solvent is higher than the melting point of the solute; impurities are present.Use a lower-boiling point solvent. Re-dissolve the oil in more hot solvent and try cooling more slowly. The oil may need to be re-purified by chromatography.
Poor recoveryThe compound has significant solubility in the cold solvent system.Cool the solution for a longer period or at a lower temperature (e.g., dry ice/acetone bath). Reduce the initial amount of "good" solvent used.

Purity Assessment and Characterization

Confirmation of purity and structural integrity is a critical final step. A combination of orthogonal analytical methods should be employed.

Analytical_Workflow cluster_0 Purity Assessment cluster_1 Identity Confirmation A HPLC / UPLC (Quantitative Purity, % Area) Final_Report Certificate of Analysis A->Final_Report B TLC (Qualitative Check) B->Final_Report C ¹H and ¹³C NMR (Structural & Isomeric Purity) C->Final_Report D Mass Spectrometry (MS) (Molecular Weight) D->Final_Report Purified_Sample Purified Compound Purified_Sample->A Purified_Sample->B Purified_Sample->C Purified_Sample->D

Caption: Orthogonal methods for confirming product purity and identity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[8] A reverse-phase C18 column with a mobile phase of water/acetonitrile (often with a modifier like 0.1% trifluoroacetic acid or formic acid) is a typical starting point. The purity is determined by the area percentage of the main product peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.[8] Key diagnostic signals include the distinct resonances for the pyridine ring protons and the vinyl protons. The coupling constant (J-value) between the two vinyl protons is diagnostic for the double bond geometry (~6-12 Hz for Z-isomers, ~12-18 Hz for E-isomers).

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound, confirming that the desired product has been isolated.

Summary and Best Practices

The purification of (Z)-2-(Pyridin-2-yl)ethenol is readily achievable through a systematic approach that combines the high resolving power of flash column chromatography with the final polishing capability of recrystallization.

  • Best Practice 1: Always begin with a TLC analysis to devise an appropriate chromatographic solvent system.

  • Best Practice 2: Use a dry-loading technique for column chromatography to ensure optimal separation.

  • Best Practice 3: For recrystallization, employ a two-solvent system and allow for slow cooling to obtain high-quality crystals.

  • Best Practice 4: Always validate the final product using orthogonal analytical methods (e.g., HPLC and NMR) to be confident in its purity and identity.

  • Storage: Due to the potential for isomerization and oxidation, high-purity (Z)-2-(Pyridin-2-yl)ethenol should be stored under an inert atmosphere (Nitrogen or Argon), protected from light, and at low temperatures (-20°C is recommended for long-term storage).

References

  • PrepChem.com. (n.d.). Synthesis of 2-(3-Pyridinyl)ethanol. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 14(7), 2775-2788. PMC. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-(α,α-DIETHOXYETHYL)PYRIDINE. Organic Syntheses, 64, 77. Retrieved from [Link]

  • Padovini, G., et al. (2016). Hollow Microcrystals of Copper Hexafluoroacetylacetonate-Pyridine Derivative Adducts via Supercritical CO2 Recrystallization. Crystal Growth & Design, 16(3), 1257-1262. ACS Publications. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Patel, H. J., et al. (2011). Eco-friendly process for recovery of pyridine and/or its derivatives. U.S. Patent No. 8,057,643 B2. Google Patents.
  • Wang, X., et al. (2024). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. The Journal of Organic Chemistry, 89(8), 5797-5810. PubMed. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Kumar, S., et al. (2019). Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Royal Society Open Science, 6(10), 190587. Retrieved from [Link]

  • Liu, H., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(10), 2487. PMC. Retrieved from [Link]

  • Allied Chemical & Dye Corporation. (1958). Dehydration of 2-pyridine ethanol to 2-vinyl pyridine. U.S. Patent No. 2,848,456 A. Google Patents.
  • Patsnap. (2026, March 6). How to Detect Enol Using Spectroscopic Techniques. Patsnap Eureka. Retrieved from [Link]

  • Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 18-24. PubMed. Retrieved from [Link]

  • Koei Chemical Co., Ltd. (2010). Method of producing pyridine ethanol derivative. Japanese Patent No. JP2010270008A. Google Patents.
  • Lee, S. H., & Kim, Y. H. (2016). Purification method of pyridine and pyridine derivatives. Korean Patent No. KR101652750B1. Google Patents.
  • Fronczek, F. R., & Watkins, S. F. (2012). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Tetrahedron Letters, 53(18), 2245-2247. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Vinylpyridine. PubChem. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: (Z)-2-(Pyridin-2-yl)ethenol in Pharmaceutical Intermediate Synthesis

Executive Summary & Chemical Profile (Z)-2-(Pyridin-2-yl)ethenol is a high-purity chemical building block recognized in medicinal chemistry as a privileged scaffold for creating novel bioactive molecules[1]. As the enol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

(Z)-2-(Pyridin-2-yl)ethenol is a high-purity chemical building block recognized in medicinal chemistry as a privileged scaffold for creating novel bioactive molecules[1]. As the enol tautomer of 2-pyridylacetaldehyde, its molecular framework is highly amenable to structural modification, making it a critical intermediate for constructing libraries of heterocyclic compounds[1]. It is prominently utilized in the development of anti-fibrotic ALK5 inhibitors and imidazo[1,2-a]pyridine-based fluorescent probes[1],[2]. This application note details the mechanistic rationale, structural data, and validated protocols for utilizing this compound in advanced pharmaceutical synthesis.

Mechanistic Insights: Tautomerism and Conformational Stability

The synthetic utility of (Z)-2-(pyridin-2-yl)ethenol is fundamentally driven by its tautomeric equilibrium. While typically in equilibrium with its keto form (2-pyridylacetaldehyde), the (Z)-isomer of the enol is remarkably stable[3].

Causality of Stability & Reactivity: This stability arises from a strong intramolecular hydrogen bond between the hydrogen atom of the enolic hydroxyl group and the lone pair of electrons on the pyridine nitrogen[3]. This interaction forms a stable six-membered pseudo-ring, locking the molecule into a planar conformation[3]. This locked conformation dictates its reactivity: the ethenol moiety features a carbon-carbon double bond and a hydroxyl group, rendering it highly susceptible to targeted electrophilic additions at the alpha-carbon and nucleophilic attacks (e.g., O-alkylation)[2].

Tautomerism Keto 2-Pyridylacetaldehyde (Keto Form) Enol (Z)-2-(Pyridin-2-yl)ethenol (Enol Form) Keto->Enol Tautomerization HBond Intramolecular H-Bond (6-Membered Pseudo-Ring) Enol->HBond Thermodynamic Stabilization Elec Electrophilic Addition (C-alpha) HBond->Elec Reactivity Pathway 1 Nuc Nucleophilic Attack (O-alkylation) HBond->Nuc Reactivity Pathway 2

Tautomeric equilibrium and reactivity pathways of (Z)-2-(Pyridin-2-yl)ethenol.

Quantitative Data: Molecular Geometry

Density Functional Theory (DFT) calculations and crystallographic data confirm the planar, hydrogen-bonded nature of the (Z)-enol[3]. The table below summarizes the critical geometric parameters that define its spatial orientation, which is vital for predicting its behavior during receptor binding (e.g., in ALK5 kinase ATP-binding pockets).

ParameterBond Length (Å) / Angle (°)Significance
C-C (vinyl) 1.34 ÅIndicates strong double-bond character in the enol form[3].
C-O (enol) 1.36 ÅShorter than a typical C-O single bond, implying resonance stabilization[3].
C-N (pyridine) 1.34 ÅStandard aromatic C-N bond length[3].
C-C-O Angle 120.5°Confirms sp² hybridization of the enol carbon[3].
Py-C-C Angle 122.1°Accommodates the 6-membered H-bonded pseudo-ring[3].
Py-C-C-O Dihedral 180.0° (Planar)Essential for optimal π-π stacking in supramolecular architectures[3].

Application 1: Synthesis of Imidazo[1,2-a]pyridine Scaffolds

Context: Imidazo[1,2-a]pyridines are vital for developing bioactive molecules and fluorescent probes capable of detecting endogenous hydrogen peroxide (H₂O₂) in living cells[2]. (Z)-2-(pyridin-2-yl)ethenol acts as a direct precursor for these fused heterocycles.

Protocol: Condensation and Cyclization

  • Preparation: Dissolve 1.0 equivalent of the ethenol intermediate in anhydrous ethanol (0.2 M) under an argon atmosphere.

  • Activation: Add 1.2 equivalents of an alpha-haloketone (e.g., 2-bromoacetophenone for phenyl-substituted derivatives) and 1.5 equivalents of sodium bicarbonate (NaHCO₃) to neutralize the generated hydrobromic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 8-12 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc, 3:1).

  • Isolation: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Partition the residue between dichloromethane (CH₂Cl₂) and water. Extract the aqueous layer twice with CH₂Cl₂. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via flash column chromatography to yield the imidazo[1,2-a]pyridine core.

Application 2: Synthesis of ALK5 Inhibitor Intermediates

Context: Transforming Growth Factor-beta 1 (TGF-β1) type I receptor (ALK5) inhibitors are critical in anti-fibrotic and anticancer therapies[4],[5]. Pyridine-substituted imidazoles are highly potent ATP-competitive ALK5 inhibitors[5]. The (Z)-2-(pyridin-2-yl)ethenol scaffold is utilized to construct the core 5-(pyridin-2-yl)-1H-imidazole structure[6],[5].

Protocol: Multi-Component Imidazole Synthesis

  • Reagent Assembly: To a stirred solution of the dione precursor (derived from the ethenol/aldehyde) (0.23 mmol) in tert-butyl methyl ether (t-BuOMe, 2.5 mL), add the corresponding aldehyde condensation partner (0.69 mmol)[5].

  • Ammonia Source Addition: Add ammonium acetate (NH₄OAc, 1.15 mmol) dissolved in methanol (MeOH, 1.2 mL)[5]. The NH₄OAc serves as the critical nitrogen source for the imidazole ring closure.

  • Cyclization: Stir the mixture at 30 °C to room temperature overnight under an argon atmosphere[5],[7].

  • Quenching: Cool the reaction to 0 °C and adjust the pH to ~8 using a saturated aqueous NaHCO₃ solution[7].

  • Extraction & Purification: Partition the mixture between CH₂Cl₂ (40 mL) and water (40 mL). Extract the aqueous layer with CH₂Cl₂ (15 mL × 3). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to dryness under reduced pressure[7]. Purify the intermediate via medium-pressure liquid chromatography (MPLC)[5].

Workflow Step1 Step 1: Preparation Dissolve intermediate in anhydrous solvent under Ar/N2 Step2 Step 2: Activation Add NH4OAc and condensation partner at RT Step1->Step2 Step3 Step 3: Cyclization Stir overnight at 30-55°C. Monitor via LC-MS Step2->Step3 Step4 Step 4: Quenching Adjust pH to ~8 with NaHCO3. Extract with CH2Cl2 Step3->Step4 Step5 Step 5: Purification Dry over Na2SO4, filter, and evaporate to dryness Step4->Step5 QC QC Check: NMR & HPLC (Target >95% Purity) Step5->QC

Experimental workflow for synthesizing ALK5 inhibitor imidazole intermediates.

Analytical Validation (Self-Validating QC System)

To ensure the structural integrity and stereochemical purity of the synthesized intermediates, the following analytical checks must be implemented:

  • ¹H-NMR Spectroscopy: The presence of the (Z)-enol form is confirmed by a characteristic highly deshielded proton signal (typically >10 ppm) corresponding to the strongly hydrogen-bonded enolic -OH. The vinyl proton will appear as a distinct doublet or singlet depending on adjacent substitution.

  • IR Spectroscopy: Look for a broadened O-H stretch shifted to lower wavenumbers (around 3100-2800 cm⁻¹) due to the strong intramolecular hydrogen bonding, which readily distinguishes it from a free, non-bonded hydroxyl group.

  • LC-MS: Confirm the exact mass and assess purity. A purity of >95% is strictly required before advancing intermediates into downstream biological evaluations, such as in vitro ALK5 kinase inhibition assays[6].

References

  • (Z)-2-(Pyridin-2-yl)
  • (Z)-2-(Pyridin-2-yl)
  • Source: benchchem.
  • Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5- (6-alkylpyridin-2-yl)
  • Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)
  • Reactivity Profiles and Chemical Transformations of (Z)-2-(Pyridin-2-yl)

Sources

Application

Application Note: Preparation of Ruthenium(II) Complexes with (Z)-2-(Pyridin-2-yl)ethenol

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Scientific Rationale Ruthenium(II) complexes have emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

Ruthenium(II) complexes have emerged as cornerstone scaffolds in both homogeneous catalysis and the development of targeted metallodrugs [1]. The ligand (Z)-2-(pyridin-2-yl)ethenol —the enol tautomer of 2-pyridylacetaldehyde—presents a highly privileged structural motif. Its specific (Z)-stereochemical configuration pre-organizes the molecule for bidentate N,O-chelation. Upon deprotonation of the enolic hydroxyl group, it forms a highly stable six-membered metallacycle with the Ru(II) center.

This guide details the optimized, self-validating protocols for synthesizing both half-sandwich and octahedral Ru(II) complexes using this ligand. By understanding the thermodynamic drivers and the causality behind each reagent choice, researchers can ensure high-yield, reproducible syntheses [2].

Mechanistic Insights & Experimental Design

The synthesis of Ru(II) N,O-chelate complexes relies on the thermodynamic driving force of the chelate effect and the strategic generation of vacant coordination sites [3].

  • Precursor Selection: The dimeric precursor [RuCl2(p-cymene)]2 is selected for half-sandwich complexes. The bulky p-cymene ligand stabilizes the Ru(II) oxidation state and prevents unwanted oligomerization, while the bridging chlorides are highly susceptible to nucleophilic cleavage.

  • Base-Assisted Cleavage (Causality): The enolic hydroxyl group of (Z)-2-(pyridin-2-yl)ethenol is weakly acidic. A mild base (e.g., Sodium Methoxide) is strictly required to deprotonate the hydroxyl group. This transforms the ligand into a strong, anionic O-donor, which aggressively attacks the Ru-Cl-Ru bridges, promoting dimer cleavage.

  • Sequential Coordination: The more nucleophilic pyridine nitrogen coordinates first. This is followed by the rapid, intramolecular closure of the ethenolate oxygen, which displaces a terminal chloride to form the stable 6-membered metallacycle [4].

Mechanism N1 Step 1: Enol Deprotonation Formation of (Z)-2-(pyridin-2-yl)ethenolate N2 Step 2: Dimer Cleavage [RuCl2(p-cymene)]2 -> 2 [RuCl(p-cymene)]+ N1->N2 Base assistance N3 Step 3: N-Coordination Pyridine nitrogen binds to Ru(II) center N2->N3 Vacant site generation N4 Step 4: O-Coordination Ethenolate oxygen binds to Ru(II) center N3->N4 Chelate effect N5 Final State: Metallacycle Formation Stable 6-membered Ru-N-C-C-C-O ring N4->N5 Thermodynamic stabilization

Mechanistic sequence of N,O-chelation and metallacycle formation.

Materials & Reagents

  • Ruthenium Precursors: Dichloro(p-cymene)ruthenium(II) dimer ([RuCl2(p-cymene)]2) and Bis(2,2'-bipyridine)ruthenium(II) dichloride (Ru(bpy)2Cl2).

  • Ligand: (Z)-2-(Pyridin-2-yl)ethenol (High purity, >98%).

  • Bases: Sodium methoxide (NaOMe, 0.5 M in Methanol), Triethylamine (Et3N).

  • Precipitating Agent: Ammonium hexafluorophosphate (NH4PF6).

  • Solvents: Degassed anhydrous Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM), and Diethyl ether.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Half-Sandwich Complex [Ru(p-cymene)(L)Cl]

Self-Validating Indicator: The reaction mixture will shift from a dark, opaque red-brown (dimer) to a vibrant, clear yellow-orange solution, confirming successful dimer cleavage and chelation.

  • Precursor Suspension: In a Schlenk flask under an inert N2 atmosphere, suspend [RuCl2(p-cymene)]2 (0.5 mmol, 306 mg) in 15 mL of degassed anhydrous MeOH.

  • Ligand Activation: In a separate vial, dissolve (Z)-2-(pyridin-2-yl)ethenol (1.05 mmol, slight excess) in 5 mL of MeOH. Add 2.1 mL of 0.5 M NaOMe solution (1.05 mmol). Stir for 10 minutes to ensure complete enol deprotonation.

  • Complexation: Transfer the activated ligand solution dropwise to the Ru precursor suspension using a syringe.

  • Thermal Activation: Reflux the mixture at 65°C for 4 hours.

  • Isolation: Cool to room temperature and concentrate the solvent in vacuo to ~2 mL. Add 15 mL of cold diethyl ether to precipitate the complex.

  • Purification: Filter the precipitate over a glass frit, wash with cold water (to remove NaCl and unreacted NaOMe) followed by diethyl ether, then dry under high vacuum.

Workflow A Ru Precursor [RuCl2(p-cymene)]2 C Deprotonation Base (NaOMe) A->C B Ligand (Z)-2-(Pyridin-2-yl)ethenol B->C D Chelation Reflux 65°C C->D -HCl E Isolation Filtration & Washing D->E Dimer Cleavage F Pure Ru(II) Complex [Ru(p-cymene)(L)Cl] E->F

Workflow for the synthesis of half-sandwich Ru(II) N,O-chelate complexes.

Protocol B: Synthesis of Octahedral Complex [Ru(bpy)2(L)]PF6

Self-Validating Indicator: The addition of NH4PF6 induces immediate anion metathesis. The highly crystalline cationic Ru complex will crash out of the aqueous/methanolic mixture, acting as a thermodynamic sink that drives the reaction to completion [5].

  • Preparation: Dissolve Ru(bpy)2Cl2 (1.0 mmol) and (Z)-2-(pyridin-2-yl)ethenol (1.1 mmol) in 20 mL of a 1:1 mixture of EtOH/Water.

  • Base Addition: Add Et3N (1.5 mmol) to the mixture to facilitate the enol-to-ethenolate conversion.

  • Reaction: Heat the mixture to reflux (80°C) for 6 hours under N2. The solution transitions to a deep red color, characteristic of [Ru(bpy)2(N,O)]+ species.

  • Anion Metathesis: Cool the flask to room temperature. Add a saturated aqueous solution of NH4PF6 (3.0 mmol) dropwise. A dark red precipitate will form immediately.

  • Isolation: Collect the solid by vacuum filtration, wash copiously with cold water and diethyl ether, and dry in vacuo.

Data Presentation & Characterization

Quantitative validation of the synthesized complexes is achieved via NMR and UV-Vis spectroscopy. The table below summarizes the expected diagnostic signals for structural verification.

Property / Technique[Ru(p-cymene)(L)Cl] (Half-Sandwich)[Ru(bpy)2(L)]PF6 (Octahedral)Analytical Significance
Physical Appearance Yellow-Orange PowderDark Red MicrocrystalsVisual confirmation of coordination geometry.
1H NMR (Ethenol CH) ~ 6.8 ppm (d, shifted upfield)~ 6.5 ppm (d, shifted upfield)Confirms deprotonation and O-coordination.
1H NMR (Pyridine H6) ~ 8.9 ppm (d, shifted downfield)~ 8.7 ppm (d, shifted downfield)Confirms N-coordination to the Ru(II) center.
UV-Vis (MLCT Band) λmax ≈ 380 - 410 nmλmax ≈ 450 - 480 nmIndicates successful dπ(Ru) → π*(Ligand) transfer.
ESI-MS (Positive Ion) [M - Cl]+ peak prominent[M - PF6]+ peak prominentVerifies the exact molecular mass of the cation.

References

  • Amitabha Basu, T. G. Kasar, Niteen Y. Sapre. "Synthesis and spectral and electrochemical properties of di-2-pyridyl ketone complexes of ruthenium and their reactions." Inorganic Chemistry, 1988.[Link]

  • Javier A. Cabeza et al. "Triruthenium and Triosmium Carbonyl Cluster Complexes Containing Deprotonated Di(2-pyridyl)amine in Unusual Coordination Modes." Organometallics, 2002.[Link]

  • R. Cao et al. "Ruthenium(II) Complexes Incorporating 2-(2′-Pyridyl)pyrimidine-4-carboxylic Acid." Inorganic Chemistry, 2008.[Link]

  • V. T. Yilmaz et al. "Syntheses, crystal structures, and electrochemical and spectroscopic properties of ruthenium complexes of the N,S-bidentate ligand 2-(2-pyridyl)benzenethiol." Journal of the Chemical Society, Dalton Transactions, 2002.[Link]

  • Y. Toledano-Magaña et al. "Ru(II) Complexes Bearing O, O-Chelated Ligands Induced Apoptosis in A549 Cells through the Mitochondrial Apoptotic Pathway." PMC - Journal of Medicinal Chemistry, 2018.[Link]

Method

Application Notes and Protocols for the Synthesis and Utilization of Fluorescent Probes Based on (Z)-2-(Pyridin-2-yl)ethenol Derivatives

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis and application of a versatile class of fluorescent probes centered around the (Z)-2-(Pyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and application of a versatile class of fluorescent probes centered around the (Z)-2-(Pyridin-2-yl)ethenol scaffold. These probes offer significant potential in various research and development areas, including cellular imaging and the detection of metal ions, owing to their favorable photophysical properties and the synthetic accessibility of their derivatives. This guide is designed to provide both the foundational chemical principles and detailed, actionable protocols to enable researchers to effectively synthesize and utilize these valuable tools.

Introduction: The Promise of Pyridyl-Ethenol Fluorophores

The development of novel fluorescent probes is a cornerstone of modern molecular and cellular biology, as well as drug discovery. Probes based on the pyridine heterocycle have garnered considerable attention due to the tunability of their photophysical properties and their capacity to act as ligands for metal ions.[1] The (Z)-2-(Pyridin-2-yl)ethenol core, in particular, offers a synthetically accessible platform for creating a diverse range of fluorescent sensors. The vinyl linkage provides a conjugated system that is key to the molecule's fluorescence, while the pyridine ring offers a site for coordination with analytes or for further functionalization to modulate properties such as solubility and cellular localization.[2][3]

The inherent modularity of this scaffold allows for the strategic introduction of various substituents, enabling the rational design of probes with specific excitation and emission profiles, as well as tailored affinities for particular targets. This guide will focus on the synthesis of these probes via the Heck cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[4] Subsequently, we will detail protocols for the application of these probes in live-cell imaging and the detection of metal ions, providing a complete workflow from probe synthesis to biological application.

Synthesis of (Z)-2-(Pyridin-2-yl)ethenol-Based Fluorescent Probes

The synthesis of the core (Z)-2-(Pyridin-2-yl)ethenol scaffold and its derivatives is most effectively achieved through a palladium-catalyzed Heck cross-coupling reaction. This reaction joins a vinyl-containing pyridine with an aryl or vinyl halide or triflate. The following protocol is a generalized procedure that can be adapted for the synthesis of a variety of probes based on this scaffold.

General Synthetic Scheme

The overall synthetic strategy involves the coupling of 2-vinylpyridine with a functionalized aryl or heteroaryl halide in the presence of a palladium catalyst and a base.

Synthesis_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Vinylpyridine Reaction Heck Cross-Coupling Reactant1->Reaction Reactant2 Functionalized Aryl Halide (Ar-X) Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Reaction Ligand Ligand (e.g., PPh3) Ligand->Reaction Base Base (e.g., Et3N) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product (Z)-2-(Pyridin-2-yl)ethenol Derivative Reaction->Product caption General workflow for the synthesis of (Z)-2-(Pyridin-2-yl)ethenol derivatives.

Caption: General workflow for the synthesis of (Z)-2-(Pyridin-2-yl)ethenol derivatives.

Detailed Synthesis Protocol

This protocol is based on the general principles of the Heck reaction and can be optimized for specific substrates.[4][5]

Materials:

  • 2-Vinylpyridine

  • Substituted aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), the aryl halide (1.0 mmol), and anhydrous DMF (5 mL).

  • Addition of Reagents: Stir the mixture at room temperature for 10 minutes. Then, add 2-vinylpyridine (1.2 mmol) and triethylamine (2.0 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired (Z)-2-(Pyridin-2-yl)ethenol derivative. The Z-isomer is often favored under these conditions, but isomer separation may be necessary.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Photophysical Properties

The photophysical properties of the synthesized probes are critical for their application as fluorescent sensors. Key parameters include the maximum absorption (λ_abs) and emission (λ_em) wavelengths, the molar extinction coefficient (ε), the fluorescence quantum yield (Φ_F), and the Stokes shift. These properties are typically measured in a suitable solvent, such as ethanol or a buffered aqueous solution, depending on the intended application.

Table 1: Representative Photophysical Data for (Z)-2-(Pyridin-2-yl)ethenol Derivatives

Derivativeλ_abs (nm)λ_em (nm)ε (M⁻¹cm⁻¹)Φ_FStokes Shift (nm)SolventReference
PVP-1 32039025,0000.6670Ethanol[6]
PVP-2 35045030,0000.55100PBS (pH 7.4)[3]
PVP-3 33542028,0000.7285Acetonitrile[2]

Note: The data in this table are representative and will vary depending on the specific substituents on the aryl ring of the ethenol derivative.

Application Protocols

Live-Cell Imaging

Fluorescent probes based on the (Z)-2-(Pyridin-2-yl)ethenol scaffold can be designed to be cell-permeable, allowing for the imaging of intracellular structures and processes. The following is a general protocol for staining live cells.

Live_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture Culture cells on glass-bottom dishes Probe_Prep Prepare probe stock solution (e.g., 1 mM in DMSO) Working_Sol Dilute probe to working concentration (1-10 µM) in cell culture medium Probe_Prep->Working_Sol Incubation Incubate cells with probe (15-60 min at 37°C) Working_Sol->Incubation Wash Wash cells with PBS or imaging buffer Incubation->Wash Imaging Image cells using a fluorescence microscope Wash->Imaging caption General workflow for live-cell imaging with a fluorescent probe.

Caption: General workflow for live-cell imaging with a fluorescent probe.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • (Z)-2-(Pyridin-2-yl)ethenol-based fluorescent probe

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope equipped with appropriate filters

Procedure:

  • Cell Preparation: Seed cells on a glass-bottom dish or coverslip and culture until they reach the desired confluency (typically 60-80%).

  • Probe Stock Solution: Prepare a 1 mM stock solution of the fluorescent probe in anhydrous DMSO. Store the stock solution at -20 °C, protected from light.

  • Probe Loading: On the day of the experiment, dilute the probe stock solution in pre-warmed complete cell culture medium to the final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically.

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37 °C in a CO₂ incubator. The optimal incubation time will depend on the probe and cell type.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or HBSS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed imaging buffer (e.g., HBSS) to the cells. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe.[7]

Metal Ion Sensing

The pyridine nitrogen atom in the (Z)-2-(Pyridin-2-yl)ethenol scaffold can act as a binding site for metal ions. This interaction can lead to a change in the probe's fluorescence properties, such as quenching or enhancement, allowing for the detection of specific metal ions.[6]

Metal_Ion_Sensing_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Probe_Sol Prepare a solution of the probe in a suitable buffer Titration Add increasing concentrations of the target metal ion to the probe solution Probe_Sol->Titration Metal_Sol Prepare solutions of various metal ions Metal_Sol->Titration Measurement Measure the fluorescence intensity after each addition Titration->Measurement Plot Plot fluorescence intensity vs. metal ion concentration Measurement->Plot LOD Determine the limit of detection (LOD) Plot->LOD caption Workflow for metal ion sensing using a fluorescent probe.

Caption: Workflow for metal ion sensing using a fluorescent probe.

Materials:

  • (Z)-2-(Pyridin-2-yl)ethenol-based fluorescent probe

  • Aqueous buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Stock solutions of various metal salts (e.g., chlorides or nitrates)

  • Fluorometer

Procedure:

  • Probe Solution Preparation: Prepare a stock solution of the probe in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) and then dilute it with the desired aqueous buffer to a final concentration in the low micromolar range (e.g., 1-10 µM).

  • Metal Ion Solutions: Prepare stock solutions of a range of metal ions of interest in deionized water.

  • Fluorescence Titration: a. Place the probe solution in a quartz cuvette. b. Record the initial fluorescence emission spectrum of the probe solution. c. Add small aliquots of the stock solution of the target metal ion to the cuvette, mixing thoroughly after each addition. d. Record the fluorescence emission spectrum after each addition.

  • Selectivity Study: To assess the selectivity of the probe, repeat the fluorescence measurement in the presence of other potentially interfering metal ions at the same concentration.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.[6]

Conclusion

The (Z)-2-(Pyridin-2-yl)ethenol scaffold represents a valuable platform for the development of novel fluorescent probes. The synthetic accessibility via the Heck reaction, coupled with the tunable photophysical properties and the potential for analyte sensing, makes these compounds highly attractive for a range of applications in chemical biology and drug discovery. The protocols provided in this guide offer a starting point for researchers to synthesize and utilize these probes in their own investigations. Further derivatization of the core structure is encouraged to create probes with enhanced properties and new functionalities.

References

  • Portilla, J., et al. (2019). Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles. ACS Omega, 4(15), 16368–16378. [Link]

  • Witkowska, A., et al. (2019). Fluorescent 2-(Pyridin-2-yl)vinyl Pyridine Dyes and Their Thermocontrolled Release. The Journal of Organic Chemistry, 84(21), 13447–13456. [Link]

  • Various Authors. (2022). Advances in Pyridyl-Based Fluorophores for Sensing Applications. IntechOpen. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Nandi, S., et al. (2015). Pyridine Based Fluorescence Probe: Simultaneous Detection and Removal of Arsenate from Real Samples with Living Cell Imaging Properties. Journal of Fluorescence, 25(5), 1191–1201. [Link]

  • Giepmans, B. N. G., et al. (2006). The fluorescent toolbox for assessing protein location and function. Science, 312(5771), 217-224. [Link]

  • Lukinavičius, G., et al. (2013). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins. Nature Chemistry, 5(2), 132–139. [Link]

  • Agilent Technologies. (2019). Kinetic Fluorescence Live Cell Assays. [Link]

  • Lippard, S. J. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(8), 4470–4503. [Link]

  • Ungureanu, E. M., et al. (2011). Some biomedical applications of pyridines derivatives. Farmacia, 59(4), 435-446. [Link]

  • Valeur, B. (2012).
  • Johnson, I., & Spence, M. T. Z. (Eds.). (2010). The molecular probes handbook: a guide to fluorescent probes and labeling technologies. Invitrogen.
  • Sanderson, M. J., et al. (2014). A practical guide to live-cell imaging. Methods in cell biology, 123, 1-31.
  • Beija, M., et al. (2009). Synthesis and applications of rhodamine derivatives as fluorescent probes. Chemical Society Reviews, 38(8), 2410-2433.
  • Yuan, L., et al. (2013). Small-molecule fluorescent probes for the imaging of organelles in living cells. Chemical Society Reviews, 42(2), 622-661.
  • Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS chemical biology, 3(3), 142-155.
  • Kim, H. N., et al. (2015). A new trend in rhodamine-based sensors: application of a spirolactam ring-opening process to sensing ions. Chemical Society Reviews, 44(4), 885-901.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing E/Z Isomerization of (Z)-2-(Pyridin-2-yl)ethenol

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most common challenges in heterocyclic synthesis: the str...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most common challenges in heterocyclic synthesis: the structural instability of (Z)-2-(Pyridin-2-yl)ethenol.

Because this compound exists in a delicate tautomeric equilibrium, improper handling rapidly leads to E/Z isomerization and subsequent degradation. This guide is structured to explain the underlying thermodynamics, provide self-validating experimental protocols, and answer frequently asked questions.

Part 1: Core Mechanism & Causality (The "Why")

Q: Why does (Z)-2-(Pyridin-2-yl)ethenol isomerize and degrade so easily during synthesis?

A: (Z)-2-(Pyridin-2-yl)ethenol is the enol tautomer of 2-pyridylacetaldehyde[1]. In organic chemistry, enols are typically thermodynamically unstable relative to their keto (aldehyde) counterparts. However, the (Z)-isomer of this specific compound is uniquely stabilized by a strong intramolecular hydrogen bond (N···H–O) between the pyridine nitrogen and the enol hydroxyl group. This interaction provides approximately 75–85 kJ/mol of stabilization energy[2], lowering the ground state energy of the (Z)-enol by roughly 18–20 kJ/mol below that of the (E)-isomer[3].

When environmental factors—such as polar protic solvents, heat, or UV light—disrupt this intramolecular hydrogen bond, the molecule undergoes E/Z isomerization to the (E)-enol[4]. Because the (E)-enol cannot form this stabilizing internal hydrogen bond due to its steric geometry, it rapidly undergoes keto-enol tautomerization into the highly reactive 2-pyridylacetaldehyde, which is prone to polymerization and degradation[1].

Mechanism Z_Enol (Z)-2-(Pyridin-2-yl)ethenol (Stable, Intramolecular H-Bond) E_Enol (E)-2-(Pyridin-2-yl)ethenol (Unstable, No H-Bond) Z_Enol->E_Enol UV Light / Heat Polar Solvents Aldehyde 2-Pyridylacetaldehyde (Thermodynamic Sink) E_Enol->Aldehyde Rapid Tautomerization Aldehyde->Z_Enol Aprotic Conditions (Slow Recovery)

Mechanistic pathway of (Z)-enol isomerization and tautomerization to 2-pyridylacetaldehyde.

Part 2: Quantitative Data on Solvent Effects

Q: How do different solvents affect the stability of the (Z)-enol?

A: The isomeric composition depends heavily on the dielectric constant and hydrogen-bonding capacity of the solvent[4]. Solvents that act as strong hydrogen bond acceptors or donors will outcompete the internal N···H-O bond, driving the equilibrium toward the aldehyde.

SolventDielectric Constant (ε)Intramolecular H-Bond StatusDominant Species in Equilibrium
Toluene 2.4Intact(Z)-Enol (>95%)
Dichloromethane (DCM) 9.1Intact(Z)-Enol (>90%)
Methanol (MeOH) 32.7Disrupted (H-bonding to solvent)(E)-Enol / Aldehyde
Dimethyl Sulfoxide (DMSO) 46.7Disrupted (Strong H-bond acceptor)Aldehyde (>95%)

Part 3: Troubleshooting Workflow & Experimental Protocols

Q: How do I systematically prevent isomerization during my synthetic workflow?

A: Follow the decision tree below to maintain the structural integrity of the (Z)-enol during synthesis, workup, and storage.

Workflow Start Start Synthesis/Handling Solvent Is the solvent polar/protic? (e.g., MeOH, DMSO) Start->Solvent ChangeSolvent Switch to non-polar/aprotic (e.g., Toluene, DCM) Solvent->ChangeSolvent Yes Temp Is the temperature > 25°C? Solvent->Temp No ChangeSolvent->Temp Cool Cool to 0°C - 5°C Temp->Cool Yes Light Is the reaction exposed to light? Temp->Light No Cool->Light Wrap Wrap flask in aluminum foil Light->Wrap Yes Proceed Proceed with Reaction/Workup Light->Proceed No Wrap->Proceed

Decision tree for preventing E/Z isomerization during experimental handling.

Self-Validating Protocol: Isolation and Storage of (Z)-2-(Pyridin-2-yl)ethenol

Objective: To extract, purify, and store the compound without triggering E/Z isomerization.

  • Quenching & Extraction: Quench the reaction mixture at 0°C using a cold, strictly pH-neutral buffer (e.g., pH 7.0 phosphate buffer).

    • Causality: Acidic or basic conditions catalyze enol-keto tautomerization by protonating the pyridine nitrogen or deprotonating the enol oxygen, respectively.

  • Solvent Selection: Extract the aqueous layer immediately with cold, anhydrous Dichloromethane (DCM) or Toluene.

    • Causality: Aprotic, low-dielectric solvents preserve the intramolecular N···H-O hydrogen bond, locking the molecule in the (Z)-configuration, whereas polar solvents like DMSO or Pyridine drive isomerization[4].

  • Photochemical Protection: Transfer the organic extracts to an amber-glass flask or wrap the flask entirely in aluminum foil.

    • Causality: UV and ambient light provide the activation energy required to break the H-bond and rotate the C=C double bond, leading to the (E)-isomer[4],[5].

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Evaporate the solvent under reduced pressure using a rotary evaporator with the water bath set strictly below 25°C.

  • System Validation (NMR Check): Dissolve a small aliquot of the concentrated product in CDCl3​ (CRITICAL: Do not use DMSO−d6​ or CD3​OD , as the NMR solvent itself will induce isomerization during the scan). Perform a 1H-NMR analysis.

    • Validation Criteria: The (Z)-enol is confirmed by a highly deshielded enol proton signal (typically > 14 ppm) indicative of strong intramolecular hydrogen bonding. If the signal shifts upfield or sharp aldehyde peaks (~9.5-10 ppm) appear, isomerization and tautomerization have occurred.

Part 4: Frequently Asked Questions (FAQs)

Q: I need to run a biological assay in aqueous media. How do I prevent the (Z)-enol from converting to 2-pyridylacetaldehyde before the assay completes? A: Aqueous media will inevitably disrupt the intramolecular hydrogen bond over time. To minimize degradation, prepare your stock solution in anhydrous DMSO immediately before the assay (do not store the compound in DMSO long-term), and dilute it into the aqueous buffer at the last possible second. Keep the buffer cold (4°C) if the assay permits to lower the kinetic rate of tautomerization.

Q: Can I purify this compound using standard silica gel chromatography? A: Standard silica gel is slightly acidic and highly polar, which acts as a catalyst for tautomerization to the aldehyde. You must use neutral alumina or triethylamine-deactivated silica gel (pre-flush your column with 1% TEA in hexanes). Elute rapidly using non-polar solvent mixtures (e.g., Hexane/Ethyl Acetate) while protecting the column from direct light.

References

  • Benchchem:(Z)-2-(Pyridin-2-yl)ethenol.
  • ResearchGate:2-(Pyridin-2-ylmethylene)indan-1-ones: The first study of E/Z isomerization of cyclic chalcones with electron-deficient hetaryl moiety.
  • ResearchGate:Intramolecular hydrogen bonding in E and Z isomers of compounds I and II.
  • Organic Chemistry Research:Isomerism and Hydrogen Bonding in the Cis-enol Forms of 1-(n-pyridyl)butane-1,3-diones: A Theoretical Study.
  • MDPI:The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones.

Sources

Optimization

Technical Support Center: Optimizing (Z)-2-(Pyridin-2-yl)ethenol Reaction Yields in Organic Solvents

Welcome to the Technical Support Center. As Application Scientists in synthetic and medicinal chemistry, we frequently encounter challenges when working with tautomeric building blocks. (Z)-2-(Pyridin-2-yl)ethenol, the e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists in synthetic and medicinal chemistry, we frequently encounter challenges when working with tautomeric building blocks. (Z)-2-(Pyridin-2-yl)ethenol, the enol tautomer of 2-pyridylacetaldehyde, is a privileged scaffold for constructing functionalized indolizines and complex metal-organic frameworks. However, its keto-enol equilibrium is exquisitely sensitive to solvent environment and trace impurities.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you maximize your reaction yields.

Section 1: Mechanistic Insights & Causality

The fundamental challenge in utilizing this compound lies in its tautomerization. Unlike typical aldehydes, 2-pyridylacetaldehyde can form a highly stable (Z)-enol tautomer, driven by an intramolecular hydrogen bond between the enolic hydroxyl group and the pyridine nitrogen [1].

The Causality of Solvent Selection: In non-polar, aprotic solvents (e.g., toluene, dichloromethane), the intramolecular hydrogen bond is preserved, heavily favoring the reactive (Z)-enol form. Conversely, polar protic solvents (e.g., methanol, water) act as competing hydrogen-bond donors/acceptors. They disrupt the intramolecular pseudoring, shifting the equilibrium back to the less reactive, degradation-prone keto form.

Tautomerization Keto 2-Pyridylacetaldehyde (Keto Form) Enol (Z)-2-(Pyridin-2-yl)ethenol (Enol Form) Keto->Enol Tautomerization Degradation Aldol Condensation / Degradation Keto->Degradation Uncontrolled Reactivity Product Indolizine Derivatives (High Yield) Enol->Product Electrophilic Trapping Protic Protic Solvents (H-Bond Disruption) Protic->Keto Favors Aprotic Aprotic Solvents (Intramolecular H-Bond) Aprotic->Enol Favors

Fig 1. Solvent-dependent tautomerization of (Z)-2-(Pyridin-2-yl)ethenol and downstream pathways.

Section 2: Troubleshooting Guides & FAQs

Q1: Why is my reaction yield inconsistent across different batches of organic solvents? A: Inconsistent yields are almost always traced back to variable moisture content. Trace water acts as a protic disruptor, breaking the critical intramolecular hydrogen bond of the (Z)-enol. This shifts the equilibrium toward the aldehyde form, which is prone to uncontrolled aldol condensations. Actionable Fix: Implement rigorous solvent drying. Use freshly activated 3Å molecular sieves for at least 24 hours prior to the reaction.

Q2: How can I validate the enol ratio before adding my expensive downstream reagents? A: Do not rely on assumed equilibrium states. Use a self-validating system via in situ ¹H NMR. Dissolve your starting material in the deuterated version of your reaction solvent (e.g., CDCl₃ or Toluene-d₈). The (Z)-enol exhibits a distinct vinylic proton (~6.5 ppm) and a strongly deshielded hydroxyl proton (>10 ppm) due to the hydrogen bond. If the aldehyde CHO peak (~9.8 ppm) dominates, your solvent is wet or too polar.

Q3: My domino cyclization to indolizine is failing. What substrate factors cause this? A: The enol tautomer must attack an electrophilic center (often ortho to the nitrogen after activation). Substrate electronic properties dictate this efficiency. As documented in iodine-catalyzed indolizine syntheses, electron-donating groups on the pyridine ring enhance the nucleophilicity of the enol, pushing yields to 92%, whereas sterically bulky groups block the required bicyclic transition state, dropping yields to ≤45% [2].

Section 3: Quantitative Data Summaries

Table 1: Influence of Solvent Polarity on Keto-Enol Equilibrium and Yield

SolventDielectric Constant (ε)H-Bond CompetitorEnol:Keto RatioDownstream Yield
Toluene2.4No> 95:5> 90%
Dichloromethane (DCM)8.9No90:1085%
Tetrahydrofuran (THF)7.6Yes (Acceptor)70:3060%
Methanol32.7Yes (Donor/Acceptor)< 10:90< 20%
Water80.1Yes (Donor/Acceptor)< 1:99Trace

Table 2: Substrate Scope in Iodine-Catalyzed Indolizine Synthesis [2]

Pyridine Ring SubstituentElectronic PropertySteric BulkIsolated Yield (%)
4-Methoxy (-OCH₃)Electron-DonatingLow92%
4-Methyl (-CH₃)Electron-DonatingLow88%
None (-H)NeutralLow81%
6-tert-Butyl (-tBu)Electron-DonatingHigh≤ 45%
Section 4: Self-Validating Experimental Protocol

Workflow: In Situ Generation and Trapping of (Z)-2-(Pyridin-2-yl)ethenol for Indolizine Synthesis

This protocol utilizes a built-in validation step to ensure the tautomeric equilibrium is optimized before irreversible chemical transformations occur.

Step 1: Rigorous Solvent Preparation

  • Dry analytical-grade toluene over activated 3Å molecular sieves (20% m/v) for 48 hours under an inert argon atmosphere.

  • Causality: Removing trace water prevents protic disruption of the enol's intramolecular hydrogen bond, locking the molecule in its reactive state.

Step 2: In Situ NMR Validation (The Self-Validating Check)

  • Extract a 0.5 mL aliquot of the dried solvent and mix with 0.1 mmol of 2-pyridylacetaldehyde [3].

  • Run a rapid ¹H NMR scan to quantify tautomer distribution.

  • Validation Gate: Proceed to Step 3 ONLY if the integration ratio of the enol vinylic proton to the aldehyde proton is >10:1. If not, re-dry the solvent.

Step 3: Electrophilic Activation and Trapping

  • Transfer the validated solution (containing the stabilized (Z)-enol) to a Schlenk flask.

  • Add the electrophilic coupling partner (e.g., an α-haloketone) and a catalytic amount of iodine (10 mol%).

  • Causality: Iodine activates the electrophile and facilitates the domino cyclization where the enol attacks the pyridinium carbon.

Step 4: Domino Cyclization and Isolation

  • Stir the reaction mixture at 60°C for 4 hours. Monitor the disappearance of the enol via TLC (Hexane:EtOAc 3:1).

  • Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize the iodine catalyst.

  • Extract with DCM, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Workflow Step1 1. Solvent Preparation (Rigorous Drying over Sieves) Step2 2. In Situ NMR Validation (Confirm Enol Ratio > 90%) Step1->Step2 Step2->Step1 Fail (Enol < 90%) Re-dry Solvent Step3 3. Reagent Addition (Electrophile & Catalyst) Step2->Step3 Pass (Enol > 90%) Step4 4. Domino Cyclization (Indolizine Formation) Step3->Step4 Step5 5. Quenching & Isolation (Chromatography) Step4->Step5

Fig 2. Self-validating experimental workflow for high-yield trapping of the (Z)-enol tautomer.

References
  • PubChem. "2-(Pyridin-2-YL)acetaldehyde | C7H7NO | CID 11715172". National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Photodegradation of (Z)-2-(Pyridin-2-yl)ethenol

Overview (Z)-2-(Pyridin-2-yl)ethenol is a highly valuable heterocyclic building block and the enol tautomer of 2-pyridylacetaldehyde[1]. While its stereochemical configuration provides unique pharmacological properties,...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

(Z)-2-(Pyridin-2-yl)ethenol is a highly valuable heterocyclic building block and the enol tautomer of 2-pyridylacetaldehyde[1]. While its stereochemical configuration provides unique pharmacological properties, researchers frequently encounter rapid signal loss, baseline drift, or impurity generation during benchtop handling. This guide provides authoritative, mechanistic troubleshooting strategies to stabilize this compound against UV-induced degradation.

Mechanistic FAQ: Understanding the Root Cause

Q1: Why does my (Z)-2-(Pyridin-2-yl)ethenol sample degrade so rapidly under standard laboratory lighting? A: The stability of the (Z)-isomer relies entirely on a specific stereochemical configuration that facilitates a strong intramolecular hydrogen bond between the enolic hydroxyl group and the lone pair of electrons on the pyridine nitrogen[2]. This creates a stable six-membered pseudo-ring[1]. Exposure to ambient UV light provides the activation energy for a π→π∗ electronic transition, breaking this hydrogen bond and triggering a Z-to-E photoisomerization. The resulting (E)-isomer lacks intramolecular stabilization and rapidly tautomerizes into the highly photolabile keto form (2-pyridylacetaldehyde), which subsequently undergoes irreversible photodegradation[2].

Q2: Does my choice of assay solvent impact the rate of UV degradation? A: Yes, significantly. Protic solvents (e.g., methanol, water, ethanol) act as proton shuttles. They facilitate the intermolecular proton transfer required to convert the unstable (E)-enol into the keto tautomer. By contrast, aprotic and non-polar solvents (e.g., cyclohexane, dichloromethane) do not support this proton exchange, thereby artificially extending the half-life of the enol form even under mild light exposure.

Q3: How can I distinguish between reversible photoisomerization and irreversible photodegradation in my LC-MS data? A: Photoisomerization (Z to E) and tautomerization (enol to keto) are structural rearrangements; therefore, the precursor mass ( m/z ) remains unchanged, though you will observe a shift in the UV-Vis absorbance maximum (loss of the characteristic enol band)[3]. Irreversible photodegradation, such as Norrish-type cleavage common in keto-enol systems, will generate lower molecular weight fragments (e.g., pyridine derivatives or aldehyde cleavage products)[4].

Diagnostic Visualizations

The following diagrams illustrate the mechanistic pathway of degradation and the recommended troubleshooting logic.

Pathway Z_Enol (Z)-2-(Pyridin-2-yl)ethenol (Intramolecular H-Bond) E_Enol (E)-2-(Pyridin-2-yl)ethenol (H-Bond Broken) Z_Enol->E_Enol UV Light (π → π*) Photoisomerization Keto 2-Pyridylacetaldehyde (Keto Tautomer) Z_Enol->Keto Direct UV Excitation (Minor Pathway) E_Enol->Keto Solvent Mediated Proton Transfer Degradants Photodegradation Fragments (Irreversible Cleavage) Keto->Degradants Continued UV (Norrish Cleavage)

Fig 1: UV-driven photoisomerization and degradation pathway of (Z)-2-(Pyridin-2-yl)ethenol.

Workflow Start Signal Loss Detected in Analytical Assay Control Run Dark Control vs. UV-Exposed Sample Start->Control Thermal Thermal Degradation (Check Temp/pH) Control->Thermal Degrades in Dark Photo Photochemical Degradation Confirmed Control->Photo Stable in Dark Solvent Switch to Aprotic Solvent (e.g., Cyclohexane) Photo->Solvent Prevent Tautomerization Shield Use Actinic Glassware & Amber Vials Photo->Shield Block UV Excitation Success Stable Baseline & Intact Z-Enol Solvent->Success Shield->Success

Fig 2: Self-validating troubleshooting workflow for resolving enol signal loss in assays.

Quantitative Data: Solvent & Light Effects

To guide your experimental design, the following table summarizes the expected kinetic behavior of (Z)-2-(Pyridin-2-yl)ethenol under various conditions.

Solvent SystemEnvironmental ConditionEstimated Half-Life ( t1/2​ )Primary Mechanism of Signal Loss
Methanol (Protic) Ambient Lab Light (UV/Vis)< 2 hoursRapid Enol-Keto Tautomerization Cleavage
Cyclohexane (Aprotic) Ambient Lab Light (UV/Vis)~ 12 hoursSlow Photoisomerization (Z to E)
Methanol (Protic) Dark Control (Foil-wrapped)> 48 hoursThermal Tautomerization (Equilibrium shift)
Cyclohexane (Aprotic) Dark Control (Foil-wrapped)> 72 hours Stable (Intramolecular H-bond intact)

Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume degradation is solely UV-based without empirical validation. Implement the following self-validating protocols to pinpoint the exact failure mode in your workflow.

Protocol 1: Controlled Photostability Profiling

Objective: To definitively isolate photochemical degradation from thermal instability or matrix-induced oxidation. Causality Rationale: By running parallel dark and light-exposed samples in both protic and aprotic solvents, you create a 2x2 matrix that isolates the effect of UV excitation from solvent-mediated proton transfer.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of (Z)-2-(Pyridin-2-yl)ethenol in an aprotic solvent (e.g., HPLC-grade Cyclohexane).

  • Aliquot Distribution: Divide the stock into four clear borosilicate glass vials (Vials A, B, C, D).

    • Vial A & B: Dilute 1:10 with Cyclohexane (Aprotic).

    • Vial C & D: Dilute 1:10 with Methanol (Protic).

  • Shielding (The Dark Control): Tightly wrap Vials B and D in heavy-duty aluminum foil to block all ambient light. Leave Vials A and C exposed.

  • Exposure: Place all four vials on the benchtop under standard laboratory fluorescent/LED lighting (which contains trace UV) for 4 hours.

  • Analysis: Analyze all samples via UV-Vis spectroscopy (monitoring the π→π∗ band) or HPLC-UV.

  • Interpretation: If Vials B and D show intact compound while A and C show degradation, the instability is strictly photochemical. If Vial C degrades significantly faster than Vial A, solvent-mediated tautomerization is the primary accelerant.

Protocol 2: LC-MS Identification of Photodegradants

Objective: To confirm whether the molecule has merely tautomerized (reversible) or undergone irreversible Norrish-type cleavage[4].

Step-by-Step Methodology:

  • Chromatography Setup: Use a reversed-phase C18 column. Crucial: Use an aprotic mobile phase modifier if possible, or minimize time in the autosampler to prevent in-vial tautomerization.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive mode.

  • Mass Scanning: Scan for the parent ion ( [M+H]+ ).

  • Degradant Identification:

    • Extract chromatograms for the parent mass. If two distinct peaks share the exact same m/z , you are observing the Z/E isomers or the keto/enol tautomers separated on the column.

    • Scan for lower m/z fragments. The presence of fragments corresponding to pyridine or cleaved aliphatic chains confirms that the keto tautomer has undergone irreversible photochemical cleavage[3].

References

  • (Z)-2-(Pyridin-2-yl)
  • Source: PMC (National Institutes of Health)
  • Source: The Journal of Physical Chemistry A (ACS Publications)
  • (Z)-2-(Pyridin-2-yl)ethenol (Stereochemical Configuration)

Sources

Optimization

Technical Support Center: Optimizing Solvent Extraction for (Z)-2-(Pyridin-2-yl)ethenol

Introduction Welcome to the technical support center for the solvent extraction of (Z)-2-(Pyridin-2-yl)ethenol. This guide is designed for researchers, chemists, and drug development professionals who are working with th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the solvent extraction of (Z)-2-(Pyridin-2-yl)ethenol. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges during purification and isolation. As a vinyl alcohol, (Z)-2-(Pyridin-2-yl)ethenol presents unique stability challenges, including keto-enol tautomerism and E/Z isomerization, which can significantly impact extraction efficiency and product integrity.

This document moves beyond a simple procedural list. It provides in-depth, causality-driven explanations for each step and troubleshooting recommendation. Our goal is to empower you with the foundational knowledge to not only solve common extraction issues but also to proactively design robust and efficient purification workflows.

Part 1: Foundational Principles of Extraction

Before troubleshooting specific problems, it is crucial to understand the core chemical properties of (Z)-2-(Pyridin-2-yl)ethenol that govern its behavior during solvent extraction.

  • The Basic Pyridine Moiety: The pyridine ring contains a nitrogen atom with a lone pair of electrons that is not part of the aromatic system. This makes the molecule a weak base, similar to other tertiary amines.[1] The pKa of the conjugate acid (the pyridinium ion) is approximately 5.2.[1][2][3] This basicity is the most critical handle for manipulating its solubility.

    • At pH < 5.2: The pyridine nitrogen is protonated, forming a water-soluble pyridinium salt.

    • At pH > 5.2: The molecule exists as the neutral, "free base" form, which is significantly more soluble in organic solvents.

  • The Unstable Vinyl Alcohol (Ethenol) Group: Vinyl alcohols are notoriously unstable and typically exist in equilibrium with their more stable carbonyl tautomers. In this case, (Z)-2-(Pyridin-2-yl)ethenol is the enol form, which readily tautomerizes to its keto form, 2-acetylpyridine.[4][5][6] This is not merely an impurity; it is a spontaneous chemical transformation that can lead to a complete loss of the desired product if not properly managed.

  • The (Z)-Isomer Configuration: The "(Z)-" designation refers to the cis configuration of the substituents around the carbon-carbon double bond. This isomer may be less thermodynamically stable than the corresponding (E)- or trans-isomer. The conversion from the (Z) to the (E) form can be catalyzed by acid, heat, or light, posing another challenge to maintaining the product's stereochemical integrity during workup.[7]

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the solvent extraction of (Z)-2-(Pyridin-2-yl)ethenol in a practical question-and-answer format.

Question 1: Why am I getting very low or no recovery of my product in the organic layer?

This is the most frequent issue and is almost always related to pH control.

  • Root Cause Analysis: If the pH of the aqueous phase is acidic (below ~5.2), your compound will be protonated. The resulting pyridinium salt is ionic and will preferentially partition into the aqueous layer, not the organic solvent.[8]

  • Solution: Ensure the aqueous phase is basic before extraction. Adjust the pH to 8-9 using a suitable base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This deprotonates the pyridine nitrogen, rendering the molecule neutral and significantly more soluble in common organic solvents like ethyl acetate or dichloromethane.[9] For acid-sensitive compounds, this pH adjustment is critical.

  • Expert Tip: Always measure the pH of the aqueous layer after adding the base and mixing, not just of the solution you are adding. Local pH changes may not be sufficient to neutralize the entire batch.

Question 2: My product seems to be disappearing or converting into another compound during the workup. What is happening?

This is a classic stability problem stemming from the vinyl alcohol functional group.

  • Root Cause Analysis: Your product, (Z)-2-(Pyridin-2-yl)ethenol, is likely undergoing keto-enol tautomerization to form the more stable ketone, 2-acetylpyridine.[4][5] This process can be accelerated by the presence of acid or base, as well as elevated temperatures. 2-Acetylpyridine has different physical properties (e.g., polarity, boiling point) and will behave differently during extraction and subsequent analysis.[6][10]

  • Troubleshooting & Mitigation:

    • Work at Low Temperatures: Perform the entire extraction process, including washes, at low temperatures (0-5 °C) using an ice bath. This will significantly slow the rate of tautomerization.

    • Minimize Time: Do not let the solution sit for extended periods, especially after pH adjustment. Proceed from extraction to drying and solvent removal as quickly as possible.

    • Avoid Strong Acids/Bases: While a basic pH is needed for extraction, avoid using strong bases like NaOH if possible, as they can more aggressively catalyze the tautomerization. Use milder bases like NaHCO₃. If you must wash with acid to remove other basic impurities, use a weak, dilute acid and perform the wash quickly at low temperatures.

    • Characterize the Byproduct: Take a sample of the "new" compound and analyze it. The properties of 2-acetylpyridine (boiling point ~189-193 °C, soluble in ether) are well-documented and can be used for confirmation.[6]

Question 3: My analysis shows a mixture of (Z) and (E) isomers after extraction, but I started with pure (Z)-isomer. How can I prevent this?

Isomerization is a common pitfall when handling compounds with double bonds.

  • Root Cause Analysis: The energy barrier for conversion from the (Z) to the more stable (E) isomer can be overcome by external energy. The most common culprits in a lab setting are ambient light (UV), residual acid from a previous step (e.g., silica gel chromatography), or excessive heat.[7]

  • Preventative Measures:

    • Protect from Light: Work in a fume hood with the sash lowered to minimize light exposure. Use amber glass separatory funnels and flasks, or wrap your glassware in aluminum foil.[7]

    • Ensure Neutrality: If your product is coming from a reaction that was quenched with acid or purified on silica gel, traces of acid can remain. Before extraction, ensure the starting organic solution is washed with a neutral or slightly basic aqueous solution to remove any residual acid.

    • Avoid Heat: As with tautomerization, avoid heating the sample. Concentrate the final organic solution on a rotary evaporator with a low-temperature water bath (<30 °C).

Question 4: I've formed a thick, stable emulsion between the aqueous and organic layers that won't separate. How do I break it?

Emulsion formation is a physical problem that prevents clean separation of the liquid phases.[11] It occurs when high concentrations of materials or vigorous shaking create a stable dispersion of one liquid within the other.[9][12]

  • Immediate Actions to Break an Emulsion:

    • Be Patient: Let the separatory funnel stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

    • Add Brine: Add a small volume of a saturated aqueous solution of sodium chloride (brine).[11] This increases the ionic strength of the aqueous layer, making it more polar and forcing organic components out, which often destabilizes the emulsion.[12]

    • Gentle Swirling: Gently swirl the funnel instead of shaking. This can help the droplets coalesce without introducing more energy.

    • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® or glass wool.[13] This can physically break up the emulsified layer, allowing the filtrate to separate.

  • Prevention:

    • Instead of vigorous shaking, gently and slowly invert the separatory funnel 10-15 times to mix the layers. This reduces the mechanical energy that leads to emulsion formation.[12]

Part 3: Optimized Experimental Protocols

Protocol A: Standard Liquid-Liquid Extraction (LLE)

This protocol is for extracting (Z)-2-(Pyridin-2-yl)ethenol from a reaction mixture into an organic solvent.

  • Preparation: Cool the crude reaction mixture to 0-5 °C in an ice bath. If the reaction solvent is miscible with water (e.g., THF, ethanol), remove it first under reduced pressure at low temperature.

  • Dissolution: Dissolve the crude residue in a suitable extraction solvent (see Table 1). A common choice is ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • pH Adjustment: Transfer the organic solution to a separatory funnel (preferably amber glass). Add an equal volume of cold, deionized water. While monitoring the pH of the aqueous layer, slowly add a cold, saturated NaHCO₃ solution until the pH is stable between 8 and 9.

  • Extraction: Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower layer. Note: DCM is denser than water and will be the bottom layer; EtOAc is less dense and will be the top layer.

  • Re-extraction: To maximize recovery, re-extract the aqueous layer with a fresh portion of cold organic solvent.

  • Combine & Dry: Combine all organic layers. Dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator with the bath temperature below 30 °C.

Table 1: Recommended Solvents for Extraction

SolventDensity (g/mL)Boiling Point (°C)Properties & Considerations
Ethyl Acetate0.90277.1Good general-purpose solvent, medium polarity, less dense than water. Environmentally preferred over chlorinated solvents.
Dichloromethane (DCM)1.3339.6Excellent solvent for many organics, high density allows for easy separation as the bottom layer. Volatile but has environmental/health concerns.
Methyl tert-butyl ether (MTBE)0.74055.2Less prone to forming peroxides than diethyl ether, less dense than water.

Part 4: Visualizations & Key Concepts

Diagram 1: pH-Dependent Extraction Principle

This diagram illustrates the chemical equilibrium that is fundamental to the acid-base extraction of (Z)-2-(Pyridin-2-yl)ethenol.

G cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase FreeBase (Z)-2-(Pyridin-2-yl)ethenol (Neutral, Organic Soluble) Salt Pyridinium Salt (Charged, Water Soluble) FreeBase->Salt  Add Acid (pH < 5.2)   Salt->FreeBase  Add Base (pH > 8)  

Caption: pH control dictates the solubility and phase preference of the compound.

Diagram 2: General Extraction Workflow

This flowchart outlines the key steps for a successful liquid-liquid extraction.

G Start Crude Product in Reaction Mixture Dissolve 1. Dissolve in Organic Solvent (e.g., EtOAc) Start->Dissolve Wash 2. Wash with Basic Aq. Solution (pH 8-9, Cold) Dissolve->Wash Separate 3. Separate Organic Layer Wash->Separate Dry 4. Dry with Na₂SO₄ Separate->Dry Concentrate 5. Concentrate under Reduced Pressure (Cold) Dry->Concentrate Final Purified Product Concentrate->Final

Caption: Step-by-step workflow for the liquid-liquid extraction process.

References

  • National Center for Biotechnology Information. "Pyridine." PubChem Compound Summary for CID 1049. Accessed March 25, 2026. [Link]

  • Lombardo, D. "Tips for Troubleshooting Liquid–Liquid Extractions." LCGC International. Accessed March 25, 2026. [Link]

  • K-Jhil. "Tips for Troubleshooting Liquid–Liquid Extraction." Accessed March 25, 2026. [Link]

  • StudySmarter. "Pyridine: Uses, Structure & pKa." Organic Chemistry. Accessed March 25, 2026. [Link]

  • SCION Instruments. "How Can We Improve Our Liquid-Liquid Extraction Processes?" Accessed March 25, 2026. [Link]

  • Wikipedia. "Pyridine." Accessed March 25, 2026. [Link]

  • Szewczyk, J., et al. "Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile." The Journal of Physical Chemistry A. Accessed March 25, 2026. [Link]

  • Scent.vn. "2-Acetylpyridine CAS# 1122-62-9." Accessed March 25, 2026. [Link]

  • National Center for Biotechnology Information. "2-Acetylpyridine." PubChem Compound Summary for CID 14286. Accessed March 25, 2026. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Science Behind 2-Acetylpyridine: Synthesis and Chemical Properties." Accessed March 25, 2026. [Link]

  • Elephchem. "Physical properties of polyvinyl alcohol." Accessed March 25, 2026. [Link]

  • Wikipedia. "Acid–base extraction." Accessed March 25, 2026. [Link]

  • Wikipedia. "Polyvinyl alcohol." Accessed March 25, 2026. [Link]

  • Biotage. "Tackling emulsions just got easier." Accessed March 25, 2026. [Link]

Sources

Troubleshooting

Long-term handling and storage stability protocols for (Z)-2-(Pyridin-2-yl)ethenol

Welcome to the technical support guide for (Z)-2-(Pyridin-2-yl)ethenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the long-term handling, st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (Z)-2-(Pyridin-2-yl)ethenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the long-term handling, storage, and stability of this compound. Given the limited specific literature on this molecule, the following protocols and explanations are based on established principles of organic chemistry, including the known reactivity of its core functional groups: a vinyl alcohol, a pyridine ring, and a Z-configured double bond.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (Z)-2-(Pyridin-2-yl)ethenol?

The primary stability concerns for (Z)-2-(Pyridin-2-yl)ethenol stem from three key structural features:

  • Keto-Enol Tautomerism: The vinyl alcohol (enol) moiety is generally unstable and can readily tautomerize to its more stable keto form, 2-pyridylacetaldehyde.[1][2][3] This isomerization is often catalyzed by trace amounts of acid, base, or even water.[1] At room temperature, acetaldehyde is significantly more stable than its vinyl alcohol tautomer.[1]

  • Z-to-E Isomerization: The (Z)-configuration of the double bond may not be the most thermodynamically stable isomer. Exposure to heat or light (especially UV radiation) can provide the energy needed to overcome the rotational barrier of the double bond, leading to isomerization to the (E)-isomer.[4][5]

  • Oxidative and Photochemical Degradation: The pyridine ring, while generally stable, can be susceptible to oxidation.[6][7] Furthermore, the conjugated system and the presence of heteroatoms can make the molecule susceptible to degradation upon exposure to light and air.[8][9][10] Handling in an inert atmosphere is recommended for air-sensitive compounds.[8][11]

Q2: What are the ideal long-term storage conditions for this compound?

To mitigate the inherent instabilities, long-term storage should focus on minimizing exposure to catalysts for degradation. The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CReduces the rate of all chemical degradation pathways, including tautomerization and isomerization.[12][13]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the pyridine ring and other sensitive parts of the molecule.[8][11]
Light Amber glass vial, stored in the darkProtects the compound from light-induced isomerization and photochemical degradation.[8][10][14][15]
Container Tightly sealed glass vial with a PTFE-lined cap or a flame-sealed ampoule.Glass is generally inert, and a tight seal prevents the ingress of moisture and air.[16] For highly sensitive materials, specialized storage like a Sure/Seal™ bottle may be appropriate.[17]
Q3: I've noticed a change in the spectroscopic data (NMR, IR) of my sample over time. What could be the cause?

Changes in spectroscopic data are likely indicative of degradation. Here are some potential interpretations:

  • Appearance of Aldehyde Signals in ¹H NMR and IR: The emergence of a peak around 9-10 ppm in the ¹H NMR spectrum and a strong C=O stretching band around 1720-1740 cm⁻¹ in the IR spectrum would strongly suggest tautomerization to 2-pyridylacetaldehyde.[18]

  • Changes in Alkene Region of ¹H NMR: A shift in the coupling constants and chemical shifts of the vinyl protons could indicate Z-to-E isomerization.

  • Broadening of Peaks and Baseline Distortion: This can suggest the formation of oligomeric or polymeric byproducts, possibly arising from radical-initiated processes.

Q4: Can I handle this compound on the benchtop for short periods?

While brief handling on the benchtop may be unavoidable for tasks like weighing, it is strongly discouraged. The compound's sensitivity to air and moisture means that even short exposures can initiate degradation.[8] If benchtop handling is necessary, it should be done as quickly as possible, and the material should be protected from direct light. For any procedure that is not a quick transfer, the use of an inert atmosphere glovebox or a Schlenk line is highly recommended.[8][11]

Section 2: Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Difficulty dissolving the compound in a non-polar solvent. The compound has polar functional groups (hydroxyl, pyridine nitrogen) and may have limited solubility in non-polar solvents. Degradation to the more polar aldehyde could also affect solubility.Use a polar aprotic solvent such as THF, dioxane, or acetonitrile. Gentle warming may aid dissolution, but be aware this can accelerate degradation.
The solid material has changed color (e.g., from white to yellow or brown). This is often a sign of oxidative degradation or the formation of conjugated polymeric impurities.The material is likely degraded. It is recommended to purify the compound (e.g., by chromatography under an inert atmosphere) before use. If purification is not feasible, a fresh batch should be obtained.
Inconsistent experimental results using different batches of the compound. This could be due to varying levels of degradation between batches, leading to different effective concentrations of the desired compound.It is crucial to establish the purity of each batch before use, for example, by qNMR. Implementing a strict storage and handling protocol for all batches will help ensure consistency.
A freshly opened vial of the compound shows signs of degradation. The initial synthesis and purification may not have been performed under strictly anhydrous and anaerobic conditions, or the packaging may not have been completely inert.Contact the supplier with the lot number and analytical data. Before use, it is advisable to re-analyze the compound to confirm its integrity.

Section 3: Experimental Protocols

Protocol 1: Aliquoting and Short-Term Storage of (Z)-2-(Pyridin-2-yl)ethenol

This protocol is designed to minimize degradation when preparing smaller quantities of the compound for routine use.

Materials:

  • Stock vial of (Z)-2-(Pyridin-2-yl)ethenol

  • Inert atmosphere glovebox or Schlenk line

  • Small, amber glass vials with PTFE-lined screw caps

  • Gas-tight syringe or cannula

  • Anhydrous solvent (e.g., THF or Dioxane)

  • Dry ice/acetone bath

Procedure:

  • Preparation: Place the stock vial, new aliquot vials, and any necessary equipment inside the glovebox antechamber and evacuate/refill with inert gas for at least three cycles. If using a Schlenk line, ensure all glassware is oven-dried and cooled under vacuum.

  • Dissolution (Optional, for solution aliquots): If storing as a solution, add a calculated volume of anhydrous solvent to the stock vial to achieve a desired concentration. Gently swirl to dissolve.

  • Aliquoting: Using a pre-chilled, gas-tight syringe (if in a glovebox) or cannula (if using a Schlenk line), transfer the desired amount of the compound (either as a solid or solution) to the pre-labeled amber vials.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap with Parafilm®.

  • Storage: Immediately place the aliquoted vials in a labeled container inside a -80°C freezer.

  • Record Keeping: Log the date of aliquoting and the batch number on the storage container.

Protocol 2: Recommended Purity Assessment by ¹H NMR

A quick ¹H NMR scan can provide valuable information about the integrity of the compound.

Procedure:

  • Inside a glovebox, prepare a dilute sample by dissolving a small amount of the compound in an appropriate deuterated solvent (e.g., THF-d8, Acetonitrile-d3).

  • Tightly cap the NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Look for the characteristic vinyl proton signals and the pyridine ring protons.

    • Check for the absence of a significant aldehyde proton signal around 9-10 ppm.

    • Integrate the aldehyde peak (if present) relative to a known proton signal of the parent compound to quantify the level of tautomerization.

Section 4: Visualizing Degradation Pathways

The primary degradation pathways for (Z)-2-(Pyridin-2-yl)ethenol are tautomerization and isomerization.

degradation_pathways cluster_main Degradation of (Z)-2-(Pyridin-2-yl)ethenol A (Z)-2-(Pyridin-2-yl)ethenol (Starting Material) B 2-Pyridylacetaldehyde (Keto Tautomer) A->B Tautomerization (catalyzed by H⁺, OH⁻, H₂O) C (E)-2-(Pyridin-2-yl)ethenol (Geometric Isomer) A->C Isomerization (Light, Heat) D Oxidized/Polymeric Byproducts A->D Oxidation/Photodegradation (O₂, Light) C->D Oxidation/Photodegradation (O₂, Light)

Caption: Potential degradation pathways for (Z)-2-(Pyridin-2-yl)ethenol.

Section 5: Decision Workflow for Handling

This workflow provides a guide for deciding on the appropriate handling procedures.

handling_workflow start Start: Need to handle (Z)-2-(Pyridin-2-yl)ethenol decision1 Is the procedure longer than a quick transfer (<1 min)? start->decision1 glovebox Use Inert Atmosphere Glovebox or Schlenk Line decision1->glovebox Yes benchtop Proceed with caution on benchtop. Minimize light and air exposure. decision1->benchtop No decision2 Is the compound in solution? glovebox->decision2 benchtop->decision2 anhydrous Use anhydrous solvents and dried glassware. decision2->anhydrous Yes end End of Procedure. Return to proper storage. decision2->end No anhydrous->end

Caption: Decision workflow for handling (Z)-2-(Pyridin-2-yl)ethenol.

References

  • Vinyl alcohol. Wikipedia. [Link]

  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. ResearchGate. [Link]

  • Formation of complex molecules in translucent clouds: acetaldehyde, vinyl alcohol, ketene, and ethanol via “nonenergetic” processing of C2H2 ice. Astronomy & Astrophysics (A&A). [Link]

  • Keto–Enol Tautomerism. Encyclopedia MDPI. [Link]

  • The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. IntechOpen. [Link]

  • Stability of pyridine, isoquinoline (A), and quinoline (B) derivatives bearing NHS groups in ACN. ResearchGate. [Link]

  • Photo-tautomerization of acetaldehyde to vinyl alcohol: a potential route to tropospheric acids. PubMed. [Link]

  • Vinyl alcohols are generally unstable, quickly isomerizing to car... Pearson+. [Link]

  • Keto-enol tautomerism. Fiveable. [Link]

  • Properties of Polyvinyl Alcohol. elephchem.com. [Link]

  • Pyridine scaffold: its diverse biological actions. IJNRD. [Link]

  • POLYVINYL ALCOHOL (PVA). Food and Agriculture Organization. [Link]

  • Polyvinyl alcohol (PVA), properties, applications, storage. Henan Jinhe Industry Co., Ltd. [Link]

  • Risk Assessment for Light Sensitive Product. Pharma Devils. [Link]

  • Poly(vinyl alcohol) stabilisation in thermoplastic processing. ResearchGate. [Link]

  • Enhanced photostability via E/Z photoisomerisation in benzylcyanocoumarin dyes. European Coatings. [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing. [Link]

  • How To Protect Light Sensitive Products. LFA Tablet Presses. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Structure–Property Relationship for Visible Light Bidirectional Photoswitchable Azoheteroarenes and Thermal Stability of Z-Isomers. The Journal of Organic Chemistry - ACS Publications. [Link]

  • How to Store Reagents. University of Rochester Chemistry Department. [Link]

  • Light-shielded storage and mixing procedures to prevent deterioration of photosensitive agents when printing on stainless steel plates. newji. [Link]

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Reference Data & Comparative Studies

Validation

(Z)-2-(Pyridin-2-yl)ethenol vs (E)-2-(Pyridin-2-yl)ethenol reactivity comparison

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth comparison of the structural properties and chemical reactivity of the geometric isomers of 2-(Pyridin-2-yl)ethenol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth comparison of the structural properties and chemical reactivity of the geometric isomers of 2-(Pyridin-2-yl)ethenol: the (Z) and (E) forms. As the enol tautomers of 2-acetylpyridine, these isomers exhibit distinct reactivity profiles governed by their stereochemistry. This document synthesizes fundamental principles of organic chemistry with available data on analogous systems to offer a predictive analysis of their behavior in key chemical transformations, including photochemical isomerization, cycloaddition reactions, and electrophilic additions. Detailed experimental protocols and mechanistic insights are provided to aid researchers in harnessing the unique properties of each isomer for synthetic applications.

Introduction: The Keto-Enol Tautomerism of 2-Acetylpyridine and the Formation of (Z)- and (E)-Ethenols

2-Acetylpyridine, a common building block in medicinal chemistry, exists in equilibrium with its enol tautomers, (Z)- and (E)-2-(Pyridin-2-yl)ethenol.[1] This keto-enol tautomerism is a fundamental process where a proton and a double bond shift their positions, leading to constitutional isomers with distinct chemical properties.[2][3] While the keto form is generally more stable for simple ketones, the stability of the enol form can be significantly influenced by factors such as conjugation, substitution, and intramolecular hydrogen bonding.[1]

The formation of the (Z) and (E) enol isomers is a critical consideration for their subsequent reactions. The relative stability of these isomers is dictated by steric and electronic factors. For 2-(Pyridin-2-yl)ethenol, the (Z)-isomer is predicted to be stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the nitrogen atom of the pyridine ring.[4] This creates a stable six-membered ring-like structure, which can lower its ground state energy compared to the (E)-isomer where such an interaction is not possible.

Photochemical_Isomerization Z_ground (Z)-isomer (S₀) Excited_state Excited State (S₁) (Twisted Intermediate) Z_ground->Excited_state E_ground (E)-isomer (S₀) E_ground->Excited_state Excited_state->Z_ground Relaxation Excited_state->E_ground Relaxation

Caption: Simplified Jablonski diagram for photochemical E/Z isomerization.

Experimental Protocol: General Procedure for Photochemical Isomerization
  • Preparation of Solution: Dissolve the starting isomer ((Z)- or (E)-2-(Pyridin-2-yl)ethenol) in a suitable solvent (e.g., acetonitrile, methanol) in a quartz reaction vessel. The concentration should be low enough to ensure good light penetration.

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: Irradiate the solution with a light source of appropriate wavelength (e.g., a medium-pressure mercury lamp with a filter to select a specific wavelength). The choice of wavelength will depend on the UV-Vis absorption spectra of the isomers.

  • Monitoring: Monitor the progress of the isomerization by techniques such as ¹H NMR spectroscopy or HPLC.

  • Isolation: Once the desired ratio of isomers is reached, remove the solvent under reduced pressure. The resulting mixture of isomers can be separated by chromatography (e.g., column chromatography or preparative HPLC).

Comparative Reactivity Analysis

The geometric constraints of the (Z) and (E) isomers lead to significant differences in their reactivity. The following sections compare their expected behavior in key classes of organic reactions.

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic systems. The stereochemistry of the dienophile (in this case, the enol) plays a crucial role in determining the stereochemistry of the product.

  • (Z)-2-(Pyridin-2-yl)ethenol: The cis configuration of the substituents on the double bond will be reflected in the product of a concerted [4+2] cycloaddition. The intramolecular hydrogen bond in the (Z)-isomer may also influence its reactivity by altering the electron density of the double bond and by sterically hindering one face of the molecule.

  • (E)-2-(Pyridin-2-yl)ethenol: The trans configuration of the (E)-isomer will lead to a different diastereomer of the cycloadduct compared to the (Z)-isomer. The absence of an intramolecular hydrogen bond makes the hydroxyl group more available for intermolecular interactions, which could influence its reactivity in the presence of Lewis acids or other catalysts.

The choice between the (Z) and (E) isomer can thus be a powerful tool for controlling the stereochemical outcome of cycloaddition reactions.

Caption: Stereochemical outcomes in a hypothetical Diels-Alder reaction.

Electrophilic Addition Reactions

Enols are electron-rich alkenes and readily undergo electrophilic addition reactions. [5][6]The nucleophilic character is most pronounced at the α-carbon. The stereochemistry of the starting enol can influence the stereochemical outcome of the addition, particularly if the addition of the electrophile and the subsequent nucleophile occurs in a stereospecific manner (e.g., syn or anti addition).

  • (Z)-2-(Pyridin-2-yl)ethenol: The intramolecular hydrogen bond may reduce the nucleophilicity of the hydroxyl oxygen, making the α-carbon even more susceptible to electrophilic attack. Steric hindrance from the pyridine ring could favor the approach of an electrophile from the less hindered face.

  • (E)-2-(Pyridin-2-yl)ethenol: With the hydroxyl group and the pyridine ring on opposite sides of the double bond, the steric environment for the approaching electrophile is different. This can lead to a different facial selectivity and potentially a different diastereomeric product compared to the (Z)-isomer.

The table below summarizes the expected differences in reactivity.

Reaction Type(Z)-2-(Pyridin-2-yl)ethenol(E)-2-(Pyridin-2-yl)ethenolKey Differentiating Factor
Relative Stability Generally more stableGenerally less stableIntramolecular H-bond in (Z)-isomer
Photochemical Isomerization Can be converted to (E)-isomerCan be converted to (Z)-isomerReversible photo-induced rotation around C=C
Cycloaddition Leads to cis-substituted productsLeads to trans-substituted productsStereospecificity of the reaction
Electrophilic Addition Facial selectivity influenced by H-bond and stericsDifferent facial selectivity due to less hindered approachSteric and electronic effects of substituents

Conclusion

The (Z) and (E) isomers of 2-(Pyridin-2-yl)ethenol, while being closely related, are expected to exhibit distinct reactivity profiles. The key differentiating feature is the potential for intramolecular hydrogen bonding in the (Z)-isomer, which enhances its stability and influences its stereochemical behavior in reactions. The ability to interconvert these isomers through photochemical means provides a valuable synthetic handle for controlling the outcome of subsequent transformations. A thorough understanding of the factors that govern the stability and reactivity of these enol isomers is crucial for their effective utilization in the synthesis of complex molecules, particularly in the field of drug discovery and development. While direct comparative experimental data for these specific molecules is limited, the principles outlined in this guide, based on well-established concepts and data from analogous systems, provide a robust framework for predicting and exploiting their differential reactivity.

References

  • Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Nature Communications. [Link]

  • Neuman, R. C. Alkenes and Alkynes. Electrophilic and Concerted Addition Reactions. In Organic Chemistry; 2014. [Link]

  • Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding. Dalton Transactions. [Link]

  • Why are lithium (Z)-enolates more stereoselective than (E)-enolates in aldol reactions? Chemistry Stack Exchange. [Link]

  • Electrophilic Addition to Alkenes with Formation of Optical Isomers. Wolfram Demonstrations Project. [Link]

  • Photochemical halogen-bonding assisted generation of vinyl and sulfur-centered radicals: stereoselective catalyst-free C(sp2) - PMC. [Link]

  • E/Z Alkenes, Electrophilic Addition, & Carbocations: Crash Course Organic Chemistry #14. YouTube. [Link]

  • Electrophilic Addition Reactions of Alkenes. Chemistry Steps. [Link]

  • DFT study of geometric isomerization and keto–enol tautomerization of dihydroxyfumaric acid. ResearchGate. [Link]

  • McMurry, J. Electrophilic Addition Reactions of Alkenes. In Organic Chemistry, 10th ed.; Cengage Learning, 2023. [Link]

  • Comparative Study on Enol's Reactivity in Solvents. Preprints.org. [Link]

  • Introduction to Enols. Chemistry LibreTexts. [Link]

  • Highly Chemoselective and Stereoselective Synthesis of Z-Enol Silanes. Organic Chemistry Portal. [Link]

  • Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. [Link]

  • Atmospheric chemistry of enols: a theoretical study of the vinyl alcohol + OH + O(2) reaction mechanism. PubMed. [Link]

  • Highly Regio- and Stereoselective Synthesis of Z and E Enol Esters by an Amine-Catalyzed Conjugate Addition–Rearrangement Reaction of Ynals with Carboxylic Acids. ACS Publications. [Link]

  • Development of the E → Z isomerisation of vinyl phosphonates via... ResearchGate. [Link]

  • Theoretical Study of the Reactivity of Phenyl Radicals Toward Enol Acetates. SciELO. [Link]

  • E→Z Isomerization of β‐aryl vinyl silanes, scope of the reaction, Z : E... ResearchGate. [Link]

  • E vs z enolates: Organic Chemistry II Study Guide. Fiveable. [Link]

  • From Triplet to Twist: The Photochemical E/Z‐Isomerization Pathway of the Near‐Infrared Photoswitch peri‐Anthracenethioindigo - PMC. [Link]

  • Generation and study of enols and other reactive species. SciSpace. [Link]

  • Intramolecular OHO Hydrogen Bonding in Dibenzoylmethane Enol: Raman Spectroscopic and Quantum Chemical Study. MDPI. [Link]

  • Formation and Stabilization Mechanisms of Enols on Pt through Multiple Hydrogen Bonding. ACS Catalysis. [Link]

  • Photocatalytic E → Z Isomerization of β-Ionyl Derivatives. ACS Publications. [Link]

Sources

Comparative

Comparative study of (Z)-2-(Pyridin-2-yl)ethenol and 2-vinylpyridine as ligands

Comparative Guide: (Z)-2-(Pyridin-2-yl)ethenol vs. 2-Vinylpyridine in Coordination Chemistry and Drug Development The design and selection of heterocyclic ligands are foundational to advancing transition metal catalysis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: (Z)-2-(Pyridin-2-yl)ethenol vs. 2-Vinylpyridine in Coordination Chemistry and Drug Development

The design and selection of heterocyclic ligands are foundational to advancing transition metal catalysis, photophysical tuning, and targeted therapeutics. Pyridine-derived ligands are particularly valuable due to the strong σ -donating capability of the sp2 hybridized nitrogen. However, the functional group at the 2-position dictates the ligand's steric profile, coordination mode, and thermodynamic stability.

This guide provides an objective, data-driven comparison between two prominent ligands: (Z)-2-(Pyridin-2-yl)ethenol and 2-Vinylpyridine (2-VP) . By analyzing their mechanistic behaviors, structural constraints, and experimental handling, researchers can make informed decisions for their specific synthetic or developmental workflows.

Mechanistic Profiling & Coordination Dynamics

(Z)-2-(Pyridin-2-yl)ethenol: The Enolate Anchor

(Z)-2-(Pyridin-2-yl)ethenol exists in a tautomeric equilibrium, but upon deprotonation, it acts as a highly effective bidentate chelating agent[1]. It coordinates to metal ions through the pyridine nitrogen and the deprotonated enolate oxygen.

  • Electronic Causality: The pyridine nitrogen acts as a strong σ -donor. Simultaneously, coordination to an electron-accepting metal center withdraws electron density, stabilizing the negative charge on the enolate oxygen. This oxygen then forms a second, highly stable σ -bond with the metal[1].

  • Geometric Constraint: The (Z)-configuration geometrically locks the N and O donor atoms into an optimal position, forming a planar, low-strain five-membered chelate ring[1].

2-Vinylpyridine: The Sterically Hindered Chameleon

2-Vinylpyridine is a highly versatile but sterically demanding ligand. It can bind in a monodentate (N-only) fashion, or undergo C-H activation to form bidentate (N,C) or (N, π ) metallacycles[2].

  • Steric Causality: Unlike the planar ethenol derivative, the bulky 2-vinyl group of 2-VP must physically rotate to interact with the metal center. This steric bulk forces an unsymmetric coordination geometry and significantly lengthens the Metal-Nitrogen (M-N) bond (e.g., observed in cobaloxime complexes), increasing the rate of ligand exchange and dissociation[3].

  • C-H Activation: Under thermal conditions, the β -C-H alkenyl bond of 2-VP can be cleaved by metals like Ru, Rh, or Pt, forming highly strained but catalytically active metallacycles, or acting as a bridging ligand in polynuclear clusters[2][4].

CoordinationModes Z_Ligand (Z)-2-(Pyridin-2-yl)ethenol Deprotonation Deprotonation (Enolate Formation) Z_Ligand->Deprotonation NO_Chelate N,O-Bidentate Chelation (Stable 5-Membered Ring) Deprotonation->NO_Chelate VP_Ligand 2-Vinylpyridine Steric Vinyl Rotation (Steric Hindrance) VP_Ligand->Steric CH_Act C-H Activation / pi-Complexation VP_Ligand->CH_Act N_Monodentate N-Monodentate (Long M-N Bonds) Steric->N_Monodentate NC_Chelate N,C-Chelation / Multinuclear Bridging CH_Act->NC_Chelate

Fig 1. Divergent coordination pathways of (Z)-2-(Pyridin-2-yl)ethenol and 2-vinylpyridine.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative parameters defining the performance of both ligands in transition metal chemistry.

Parameter(Z)-2-(Pyridin-2-yl)ethenol2-Vinylpyridine
Primary Coordination Mode Bidentate (N, O)[1]Monodentate (N) or Bidentate (N,C / N, π )[2],[4]
Electronic Properties Strong σ -donor (enolate oxygen)[1] σ -donor (N), π -acceptor/donor (vinyl)[4]
Steric Profile Low (planar 5-membered chelate)[1]High (requires vinyl rotation; lengthens M-N bonds)[3]
Thermodynamic Stability High (stabilized enolate chelate)[1]Variable (highly strained metallacycles; fluxional)[3],[4]
Primary Applications Photophysical tuning, stable complexes[1]Hydroalkenylation catalysis, cytotoxic Pt(II) drugs[5],[4]

Applications in Catalysis & Therapeutics

Therapeutic Drug Development (2-Vinylpyridine): Cyclometalated Platinum(II) complexes utilizing 2-vinylpyridine have emerged as potent antineoplastic agents. For example, [PtMe(vpy)(L)] complexes exhibit significant cytotoxic activity against human breast cancer (MDA-MB-231) and lung cancer (A549) cell lines[5]. The rigid N,C-chelation of the 2-VP ligand facilitates specific, deep interactions with the DNA minor groove. In comparative assays, these complexes yielded IC50 values as low as 12.96 µM for MDA-MB-231, demonstrating a higher selectivity index and superior efficacy compared to standard cisplatin[5].

Transition Metal Catalysis (2-Vinylpyridine): 2-VP is a benchmark substrate and ligand in C-H activation. In Rhodium-N-Heterocyclic Carbene (Rh-NHC) systems, 2-VP undergoes hydroalkenylation. The ligand's ability to form a highly strained metallacycle allows it to temporarily bind and activate the metal center, yet remain labile enough to participate in catalytic C-C coupling transformations without permanently poisoning the catalyst[4].

Photophysical Tuning ((Z)-2-(Pyridin-2-yl)ethenol): The intense ligand-centered π→π∗ transitions of the ethenol derivative make it ideal for optical applications. Coordination to d-block metals (e.g., Cu, Ni) causes predictable bathochromic (red) or hypsochromic (blue) shifts, allowing researchers to fine-tune the electronic and magnetic properties of the resulting coordination compounds[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints based on the mechanistic causality of each ligand.

Protocol A: Synthesis of N,O-Chelated Complex with (Z)-2-(Pyridin-2-yl)ethenol
  • Ligand Deprotonation: Add 1.0 equivalent of a mild base (e.g., sodium methoxide) to a methanol solution of the ligand.

    • Causality: Deprotonation of the hydroxyl group shifts the tautomeric equilibrium entirely to the enolate form. This drastically increases the electron density on the oxygen, creating the potent σ -donor necessary for stable chelation[1].

  • Metal Addition: Slowly add the transition metal precursor (e.g., CuCl2​ ) dropwise under continuous stirring.

    • Causality: Slow addition prevents the kinetic trapping of insoluble polymeric networks, favoring the thermodynamically stable discrete mononuclear complexes[1].

  • Self-Validation (UV-Vis): Monitor the reaction via UV-Vis spectroscopy.

    • Validation Check: Uncoordinated ligand exhibits distinct UV absorption bands. A successful reaction is confirmed prior to isolation by a measurable bathochromic shift, indicating metal-ligand charge transfer and enolate stabilization[1].

Protocol B: Cyclometalation of Platinum(II) with 2-Vinylpyridine
  • Pre-complexation: Mix 2-VP with a Pt(II) precursor in a dry, non-coordinating solvent (e.g., dichloromethane) inside a glovebox[3].

    • Causality: A non-coordinating solvent ensures that the weakly binding, sterically hindered 2-VP is not outcompeted by solvent molecules during the initial N-coordination phase[3].

  • Thermal Activation: Reflux the mixture under an inert atmosphere.

    • Causality: 2-VP initially binds only via the pyridine nitrogen. Heating provides the activation energy required to overcome the steric barrier of vinyl group rotation, inducing the cleavage of the β -C-H alkenyl bond to form the N,C-cyclometalated ring[3],[2].

  • Self-Validation (NMR): Conduct 1 H NMR analysis on the crude mixture.

    • Validation Check: The disappearance of the characteristic downfield vinylic proton signals and the emergence of upfield metal-carbon coupled signals provide immediate, definitive proof of successful C-H activation[3].

ExpWorkflow Start Ligand Preparation in Drybox Split1 (Z)-2-(Pyridin-2-yl)ethenol Start->Split1 Split2 2-Vinylpyridine Start->Split2 React1 Add Base + M(II) Precursor (Shift to Enolate) Split1->React1 React2 Add Pt/Ru Precursor + Heat (Induce C-H Activation) Split2->React2 Isolate1 Crystallize N,O-Complex React1->Isolate1 Isolate2 Chromatography of N,C-Metallacycle React2->Isolate2 Validate Validation: NMR & X-Ray Diffraction Isolate1->Validate Isolate2->Validate

Fig 2. Self-validating experimental workflows for synthesizing complexes with both ligands.

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Validation

A Comparative Guide to the Catalytic Efficiency of Pyridyl-Functionalized Metal Complexes

Abstract The rational design of ligands is a cornerstone of modern catalysis. Pyridine-based ligands are of particular interest due to their tunable electronic properties, strong coordination to a variety of metals, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The rational design of ligands is a cornerstone of modern catalysis. Pyridine-based ligands are of particular interest due to their tunable electronic properties, strong coordination to a variety of metals, and their role in facilitating key catalytic steps. While the specific ligand (Z)-2-(Pyridin-2-yl)ethenol is not extensively documented in catalytic applications, this guide focuses on structurally analogous pyridyl-alcohol and pyridyl-imine metal complexes, which have demonstrated significant utility. We provide an in-depth, data-driven comparison of the catalytic efficiency of these complexes, primarily in transfer hydrogenation and palladium-catalyzed cross-coupling reactions. This guide offers field-proven insights, detailed experimental protocols, and mechanistic considerations to aid researchers in the selection and application of these versatile catalysts.

Introduction: The Role of Pyridyl Ligands in Homogeneous Catalysis

The pyridine moiety is a privileged scaffold in coordination chemistry. Its sigma-donating ability and pi-accepting character can be finely tuned through substitution, influencing the electron density and reactivity of the coordinated metal center. When functionalized with additional donor groups, such as hydroxyls (-OH) or imines (=N-R), these ligands can act as bidentate or tridentate chelators. This chelation effect enhances the stability of the resulting metal complexes and can create a specific coordination environment conducive to catalysis.

Particularly in reactions like transfer hydrogenation, the functional group on the ligand can play a direct role in the catalytic cycle. For instance, an alcohol moiety can participate in proton transfer, exemplifying "metal-ligand cooperation," a concept that has led to the development of highly efficient catalysts.[1] Similarly, in cross-coupling reactions, the steric and electronic properties of the pyridine ligand dictate the stability and reactivity of the active palladium species, impacting reaction rates and yields.[2][3] This guide will benchmark the performance of selected ruthenium, iron, and palladium complexes featuring these design principles.

Benchmarking Performance in Catalytic Transfer Hydrogenation

Transfer hydrogenation, particularly of ketones to secondary alcohols, is a fundamental transformation in organic synthesis. Ruthenium and iron complexes, being more earth-abundant and less expensive than many noble metals, are attractive catalysts for this purpose.[4][5] The reaction typically uses an inexpensive and readily available hydrogen donor, such as 2-propanol or a formic acid/triethylamine mixture.

Ruthenium Complexes with Pyridyl-Based Ligands

Ruthenium(II) complexes are renowned for their high activity in transfer hydrogenation. The presence of a pyridine-based ligand often enhances this activity. For instance, Ru(II) complexes bearing NNN tridentate ligands derived from 2,2'-bipyridine have been shown to be effective. The introduction of a hydroxyl group into the ligand framework can significantly influence reactivity.[1]

Iron Complexes with Pyridyl-Imine Ligands

Iron-based catalysts present a greener alternative to ruthenium. Chiral (pyridyl)imine Fe(II) complexes have been synthesized and evaluated in the asymmetric transfer hydrogenation of ketones.[4] While often exhibiting moderate catalytic activities and low to moderate enantioselectivity, their performance is highly dependent on the ligand structure, substrate, and reaction conditions.[5]

Comparative Data for Ketone Transfer Hydrogenation

The following table summarizes the performance of representative ruthenium and iron complexes in the transfer hydrogenation of acetophenone, a standard benchmark substrate.

Catalyst TypeMetalLigand TypeH-SourceBaseTemp (°C)Time (h)Conversion (%)TOF (h⁻¹)Ref
[Ru(L)(PPh3)Cl2]Ru(II)2-hydroxypyridyl-bipyridinei-PrOHKOH821up to 99%~2.40 x 10³[1]
[Fe(L)3]2+Fe(II)Chiral (pyridyl)iminei-PrOHKOH8224~70-90%up to 907[5]
Ru-PNN PincerRu(II)Pyrrolidine-PNNi-PrOHKOtBu82-High-[6]
[Ni(L)Cl2]Ni(II)(Pyrazolylmethyl)pyridinei-PrOHKOH8224Low (<10%)Low[7]

Note: TOF (Turnover Frequency) values are often calculated at low conversion and can vary significantly with reaction conditions. The data presented is for comparative purposes.

The data clearly indicates that while iron complexes are viable, ruthenium catalysts, particularly those designed for metal-ligand cooperation, exhibit significantly higher activity and faster reaction rates.[1] Nickel complexes with related ligands showed comparatively low activity under similar conditions.[7]

Benchmarking Performance in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are indispensable tools for C-C bond formation.[8] The choice of ligand is critical for stabilizing the Pd(0) active species and facilitating the oxidative addition and reductive elimination steps. Pyridine-based ligands have proven to be highly effective in this context.[2][3]

Comparative Data for Suzuki-Miyaura Coupling

Pd(II) complexes with substituted pyridine ligands serve as excellent pre-catalysts for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. The electronic nature of the substituents on the pyridine ring can influence the catalytic efficiency.

Pre-catalystLigand TypeAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Ref
[Pd(L)2Cl2]4-Substituted Pyridine4-BromoacetophenoneK₂CO₃Dioxane/H₂O1002>90%[2][3]
Pd(OAc)2/L1,10-Phenanthroline4-IodotolueneK₃PO₄Pyridine1102492%[9]
Pd(PPh3)2Cl2Triphenylphosphine2-Chloro-3-aminopyridineNa₂CO₃DioxaneReflux886%[10]

As shown, simple Pd(II) complexes with pyridine derivatives are highly efficient, providing excellent yields for a range of substrates.[2][3] They are comparable in performance to more complex ligand systems under optimized conditions. The key advantage of these pyridine-based systems is often their stability, ease of synthesis, and tunability.

Mechanistic Considerations & Visualizations

Understanding the catalytic cycle is crucial for optimizing reaction conditions and designing better catalysts.

Mechanism of Transfer Hydrogenation

Transfer hydrogenation catalyzed by Ru(II) complexes is generally believed to proceed via a concerted outer-sphere mechanism or an inner-sphere mechanism involving the formation of a ruthenium-hydride species. For bifunctional catalysts with a hydroxyl-functionalized pyridine ligand, the ligand itself can participate in the hydrogen transfer step.

Catalytic_Cycle_TH cluster_main Transfer Hydrogenation Cycle Cat [Ru-L] CatH [Ru-H]-L Cat->CatH i-PrOH - Acetone CatSubstrate [Substrate•••H-Ru-L] CatH->CatSubstrate Ketone CatProduct [Product•••Ru-L] CatSubstrate->CatProduct H- Transfer CatProduct->Cat - Alcohol Catalytic_Cycle_Suzuki cluster_suzuki Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)L₂-X Pd0->Pd_OA Oxidative Addition (Ar-X) Pd_TM Ar-Pd(II)L₂-R Pd_OA->Pd_TM Transmetalation (R-B(OH)₂ + Base) Pd_TM->Pd0 Reductive Elimination (- Ar-R)

Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.

Experimental Protocols

To ensure reproducibility and provide a self-validating system, the following detailed protocols are provided.

Protocol: General Procedure for Transfer Hydrogenation of Acetophenone

This protocol is a representative procedure based on common literature methods. [1][11]

  • Reagent Preparation:

    • Prepare a 0.2 M solution of potassium hydroxide (KOH) in 2-propanol (i-PrOH).

    • Ensure all glassware is oven-dried and cooled under a nitrogen or argon atmosphere.

  • Reaction Setup:

    • To a Schlenk flask equipped with a magnetic stir bar, add the Ruthenium or Iron catalyst (0.01 mmol, 1 mol%).

    • Add acetophenone (1.0 mmol, 1.0 equiv).

    • Add 5 mL of anhydrous 2-propanol.

  • Initiation and Monitoring:

    • Add 0.5 mL of the 0.2 M KOH solution in i-PrOH (0.1 mmol, 10 mol%) to the flask.

    • Place the flask in a preheated oil bath at 82 °C and stir vigorously.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup and Analysis:

    • After completion (or at a set time point), cool the reaction to room temperature.

    • Quench the reaction by adding 5 mL of water.

    • Extract the product with diethyl ether or ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel if necessary.

    • Determine the conversion and yield by GC analysis using an internal standard or by isolating the pure product.

  • Control Experiment:

    • Run a parallel reaction under identical conditions but without the catalyst to confirm that the background reaction is negligible.

Experimental_Workflow start Start prep Prepare Reagents (KOH in i-PrOH) start->prep setup Setup Reaction Vessel (Catalyst, Substrate, Solvent) prep->setup initiate Initiate Reaction (Add Base, Heat to 82°C) setup->initiate monitor Monitor Progress (TLC / GC) initiate->monitor decision Reaction Complete? monitor->decision decision->monitor No workup Quench & Workup (H₂O, Extraction) decision->workup Yes analyze Purify & Analyze (Column, GC, NMR) workup->analyze end End analyze->end

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Comparative

A Comparative Guide to Mass Spectrometry Fragmentation for Validating (Z)-2-(Pyridin-2-yl)ethenol

Executive Summary For researchers and drug development professionals, the precise structural confirmation of molecular entities is non-negotiable. Geometric isomers, such as the (Z) and (E) forms of 2-(Pyridin-2-yl)ethen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise structural confirmation of molecular entities is non-negotiable. Geometric isomers, such as the (Z) and (E) forms of 2-(Pyridin-2-yl)ethenol, possess identical molecular formulas and connectivity but differ in their spatial arrangement, which can lead to vastly different pharmacological and physical properties. This guide provides an in-depth technical comparison of mass spectrometry (MS) fragmentation patterns for the validation of (Z)-2-(Pyridin-2-yl)ethenol against its key structural isomer and tautomer, 2-acetylpyridine. While mass spectrometry is a powerful tool for molecular weight determination and structural elucidation, differentiating geometric isomers often requires careful experimental design and interpretation of fragmentation data. This document outlines a robust analytical workflow, details the expected fragmentation pathways, and compares the utility of MS with complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous isomer validation.

Introduction: The Challenge of Isomeric Differentiation

(Z)-2-(Pyridin-2-yl)ethenol is a heterocyclic compound with potential applications in synthesis and materials science. Its validation is complicated by the presence of its more stable keto tautomer, 2-acetylpyridine, and its geometric (E)-isomer.

  • (Z)-2-(Pyridin-2-yl)ethenol (Enol form): The target analyte.

  • 2-Acetylpyridine (Keto form): A common and often more stable tautomer that can co-exist in equilibrium.[1][2][3]

  • (E)-2-(Pyridin-2-yl)ethenol: The geometric isomer of the target analyte.

Because these compounds share the same nominal mass (121 Da), their identification relies on nuanced differences in their fragmentation behavior upon ionization. Electron Ionization (EI) mass spectrometry, in particular, provides reproducible, energy-rich fragmentation patterns that serve as a molecular fingerprint, crucial for distinguishing between such closely related structures.[4][5]

The Mass Spectrometric Approach: Methodology & Rationale

A combined Gas Chromatography-Mass Spectrometry (GC-MS) approach with an Electron Ionization (EI) source is the recommended platform for this analysis.

  • Why GC? Gas chromatography provides excellent separation of volatile isomers prior to MS analysis.[6] (Z)-2-(Pyridin-2-yl)ethenol and 2-acetylpyridine have different polarities and boiling points, allowing for their chromatographic resolution, which is the first step in confident identification.

  • Why EI? Electron Ionization is a high-energy "hard" ionization technique.[4] This energy input induces extensive and predictable fragmentation. While softer ionization methods like Electrospray Ionization (ESI) are excellent for determining the molecular weight via the molecular ion ([M+H]⁺), they often fail to produce the rich fragment spectrum needed to differentiate structural isomers.[4][7]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • GC Separation:

    • Injector: 250°C, Split mode (e.g., 50:1).

    • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV. This is a standardized energy that allows for comparison with established spectral libraries like NIST.

    • Mass Range: Scan from m/z 40 to 200.

    • Acquisition Mode: Full Scan.

Decoding the Fragmentation Patterns: A Comparative Analysis

The key to validation lies in comparing the fragmentation pattern of the analyte to that of its most likely isomer, 2-acetylpyridine. The molecular ion for both compounds will appear at m/z 121 .

Predicted Fragmentation of (Z)-2-(Pyridin-2-yl)ethenol

The enol structure is expected to undergo fragmentation initiated by the loss of a hydrogen atom or through rearrangements involving the vinyl and hydroxyl groups.

  • m/z 121 (M⁺·): The molecular ion.

  • m/z 120 ([M-H]⁺): Loss of a hydrogen radical, likely from the hydroxyl group, forming a stable oxonium ion.

  • m/z 93 ([M-CO]⁺·): A characteristic rearrangement involving the loss of a neutral carbon monoxide molecule.

  • m/z 92 ([M-CHO]⁺): Loss of a formyl radical (·CHO), a common pathway for enols.

  • m/z 78 (C₅H₄N⁺): Represents the pyridyl ring cation, a common fragment for 2-substituted pyridines.[8]

Established Fragmentation of 2-Acetylpyridine

The fragmentation of 2-acetylpyridine is well-documented and dominated by alpha-cleavage adjacent to the carbonyl group.[2][9]

  • m/z 121 (M⁺·): The molecular ion.

  • m/z 106 ([M-CH₃]⁺): The base peak (most intense peak) in the spectrum, resulting from the highly favorable loss of a methyl radical (·CH₃) to form a stable pyridoyl cation. This is the primary diagnostic peak.

  • m/z 78 ([M-CH₃CO]⁺ or C₅H₄N⁺): Loss of the entire acetyl group as a radical, or formation of the pyridyl cation.

Data Summary & Comparison

The presence or absence of a high-intensity peak at m/z 106 is the most definitive way to distinguish between the two isomers using EI-MS.

Mass-to-Charge (m/z)Proposed FragmentExpected Relative Intensity for (Z)-2-(Pyridin-2-yl)ethenolExpected Relative Intensity for 2-Acetylpyridine[2]Diagnostic Value
121 [C₇H₇NO]⁺· (Molecular Ion)ModerateModerateConfirms molecular weight
106 [M-CH₃]⁺Absent or Very Low High (Base Peak) Excellent (Primary Differentiator)
93 [M-CO]⁺·Moderate to HighLowGood
92 [M-CHO]⁺ModerateLowGood
78 [C₅H₄N]⁺HighHighCommon fragment, low diagnostic value alone
Differentiating (Z) vs. (E) Geometric Isomers

Distinguishing between (Z) and (E) isomers by mass spectrometry alone can be challenging as they often produce very similar fragmentation patterns.[4][10][11] However, subtle differences in the relative intensities of certain fragments can sometimes be observed.[6] For vinylpyridines, the (Z)-isomer, being sterically hindered, might undergo specific rearrangements not as favored in the more stable (E)-isomer, potentially leading to minor, but reproducible, differences in the abundance of ions like [M-H]⁺ or [M-CO]⁺·. For definitive confirmation, coupling MS with other techniques is essential.

Proposed Fragmentation Pathway Diagrams

The following diagrams illustrate the primary, diagnostic fragmentation routes for the two key isomers under Electron Ionization.

cluster_0 2-Acetylpyridine Pathway cluster_1 (Z)-2-(Pyridin-2-yl)ethenol Pathway M_keto m/z 121 (Molecular Ion) F106 m/z 106 (Pyridoyl Cation) [Base Peak] M_keto->F106 - •CH₃ F78_keto m/z 78 (Pyridyl Cation) F106->F78_keto - CO M_enol m/z 121 (Molecular Ion) F93 m/z 93 ([M-CO]⁺) M_enol->F93 - CO (rearrangement) F92 m/z 92 ([M-CHO]⁺) M_enol->F92 - •CHO F78_enol m/z 78 (Pyridyl Cation) F93->F78_enol - •CH₃

Figure 1: Key diagnostic fragmentation pathways for 2-acetylpyridine vs. (Z)-2-(Pyridin-2-yl)ethenol.

Alternative and Complementary Validation Techniques

While MS provides powerful clues, for absolute and regulatory-compliant validation, especially for geometric isomers, a multi-technique approach is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for differentiating geometric isomers.[12]

  • Nuclear Overhauser Effect (NOE): An NOE experiment is definitive for assigning (Z) or (E) stereochemistry.[13][14] In the (Z)-isomer, the vinyl proton and the protons on the pyridine ring are close in space (<5 Å). Irradiating one set of protons will produce a signal enhancement in the other, a correlation that is absent in the (E)-isomer.

  • Coupling Constants (J-values): The coupling constant between the two vinyl protons can also be diagnostic.[15][16]

Integrated Analytical Workflow

A self-validating workflow integrates these techniques to build an irrefutable case for the structure of (Z)-2-(Pyridin-2-yl)ethenol.

Validation_Workflow Sample Synthesized Sample GCMS GC-MS (EI) Sample->GCMS NMR NMR (1H, 13C, NOESY) Sample->NMR Result_MS Mass: 121 Fragment m/z 106 absent Fragments m/z 93, 92 present GCMS->Result_MS Result_NMR NOE correlation observed between vinyl-H and pyridyl-H NMR->Result_NMR Conclusion Structure Confirmed: (Z)-2-(Pyridin-2-yl)ethenol Result_MS->Conclusion Result_NMR->Conclusion

Sources

Validation

A Comparative Guide to the Coordination Binding Affinity of (Z)-2-(Pyridin-2-yl)ethenol and 2,2'-bipyridine

This guide provides a comprehensive comparison of the coordination binding affinity of (Z)-2-(Pyridin-2-yl)ethenol and the well-established chelating agent, 2,2'-bipyridine. Intended for researchers, scientists, and prof...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the coordination binding affinity of (Z)-2-(Pyridin-2-yl)ethenol and the well-established chelating agent, 2,2'-bipyridine. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of their coordination chemistry, presents available experimental data, and outlines detailed protocols for a direct comparative analysis.

Introduction: The Quest for Novel Chelating Agents

In the realm of coordination chemistry and its applications in catalysis, materials science, and metallodrug design, the quest for novel ligands with tailored electronic and steric properties is perpetual. 2,2'-Bipyridine (bpy) is a cornerstone bidentate ligand, celebrated for its robust ability to form stable five-membered chelate rings with a vast array of metal ions.[1][2] Its rigid aromatic framework has made it a predictable and reliable component in the synthesis of coordination complexes.[3][4]

This guide introduces (Z)-2-(Pyridin-2-yl)ethenol as a compelling alternative, distinguished by a flexible vinyl linker separating the pyridinyl and ethenol moieties. This structural modification from the directly-linked pyridyl rings in bipyridine is hypothesized to significantly influence its coordination behavior, offering potentially new coordination geometries and binding affinities. This document will explore the theoretical basis for this comparison, summarize the known coordination properties of 2,2'-bipyridine, and propose a rigorous experimental framework for the characterization of (Z)-2-(Pyridin-2-yl)ethenol's binding affinity.

Theoretical Background: Understanding the Drivers of Binding Affinity

The stability of a metal-ligand complex is governed by a combination of factors, with the chelate effect and ligand flexibility being paramount in this comparison.

The Chelate Effect: A Driving Force for Stability

The chelate effect describes the enhanced thermodynamic stability of a coordination complex containing a chelating ligand compared to a complex with an equivalent number of analogous monodentate ligands.[2][5] 2,2'-bipyridine is a classic example of a chelating ligand, binding to a metal ion through two nitrogen atoms to form a stable five-membered ring.[1][4] This pre-organization for bidentate binding significantly increases the stability constant (log β) of its metal complexes compared to those formed with two separate pyridine molecules.[2][5]

(Z)-2-(Pyridin-2-yl)ethenol is also capable of acting as a bidentate ligand, coordinating through the pyridinic nitrogen and the oxygen of the enol group. The formation of a six-membered chelate ring is anticipated, which can also be highly stable.

cluster_0 Five-membered chelate ring cluster_1 Six-membered chelate ring M M+ N1 N M->N1 N2 N M->N2 C1 N1->C1 C2 C1->C2 C2->N2 M2 M+ N3 N M2->N3 O1 O M2->O1 C3 N3->C3 C4 C3->C4 C5 C4->C5 C5->O1 cluster_0 UV-Vis Titration Workflow A Prepare Metal and Ligand Stock Solutions B Titrate Metal Solution with Ligand A->B C Record UV-Vis Spectrum after each addition B->C D Plot Absorbance vs. Ligand Concentration C->D E Non-linear Regression to determine K D->E

Caption: Workflow for UV-Vis Spectrophotometric Titration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n). [6][7][8] Objective: To obtain a comprehensive thermodynamic characterization of the metal-ligand binding.

Methodology:

  • Instrument Setup and Sample Preparation:

    • Degas all solutions (metal salt and ligand in buffer) thoroughly to avoid air bubbles.

    • Load the metal solution into the sample cell and the ligand solution into the titration syringe. Recommended starting concentrations are in the micromolar range (e.g., 30 µM protein and 300 µM ligand). [9]2. Titration Experiment:

    • Perform a series of small injections of the ligand solution into the sample cell while monitoring the heat change.

    • A control experiment, titrating the ligand into the buffer alone, should be performed to account for the heat of dilution.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to metal.

    • Fit the resulting binding isotherm to a suitable binding model to determine K_a, ΔH, and n. [10]

cluster_0 Isothermal Titration Calorimetry Workflow A Prepare and Degas Metal and Ligand Solutions B Load Solutions into ITC Instrument A->B C Perform Automated Titration B->C D Integrate Heat-Flow Peaks C->D E Fit Binding Isotherm to Determine Thermodynamic Parameters D->E

Caption: Workflow for Isothermal Titration Calorimetry.

Conclusion: A Path Forward for Ligand Design

While 2,2'-bipyridine remains a highly reliable and well-characterized chelating agent, the exploration of structurally related ligands like (Z)-2-(Pyridin-2-yl)ethenol is crucial for advancing the field of coordination chemistry. The flexibility introduced by the vinyl linker presents an intriguing modification that warrants a thorough investigation of its coordination properties.

This guide has laid out the theoretical framework for comparing these two ligands and has provided detailed experimental protocols to determine the coordination binding affinity and thermodynamic profile of (Z)-2-(Pyridin-2-yl)ethenol. The results of such a study will provide valuable insights into the structure-activity relationships of bidentate ligands and will undoubtedly contribute to the rational design of novel metal complexes with tailored properties for a wide range of applications.

References

  • Stability Constants of Tris (2,2'-Bipyridine) Complexes Offe"+, Co2+, Ni2+, Cu2+ B, 2-Dichlorsethane Saturated With Water. Scribd.

  • Comparing the stability of metal complexes with different bipyridine isomers. Benchchem.

  • Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. PubMed.

  • Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. TA Instruments.

  • Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight.

  • Stability of Metal Complexes and Chelation. Chemistry LibreTexts.

  • Log Stability Constants of the Ternary 2,2'-Bipyridyl-Cu2+-... ResearchGate.

  • Leveraging Isothermal Titration Calorimetry to Obtain Thermodynamic Insights into the Binding Behavior and Formation of Metal–Organic Frameworks. ACS Publications.

  • Spectrophotometric Study of Stability Constants of Co(II), Ni(II) and Cu(II) Complexes of 2, 2 - SciSpace.

  • A Review on the Ligand binding study by Isothermal Titration Calorimetry. ResearchGate.

  • How to determine binding affinity with a microplate reader. BMG Labtech.

  • How to measure and evaluate binding affinities. eLife.

  • The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. PMC.

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. PMC.

  • Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. ACS Publications.

  • How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Bitesize Bio.

  • 2,2′-Bipyridine. Wikipedia.

  • Problem 32 Pyridine (\left(\mathrm{C} - Vaia.

  • Metal and substrate binding to Fe(II) dioxygenase resolved by UV spectroscopy with global regression analysis. PMC.

  • Assessing binding equilibria through UV-visible absorption techniques. ThermoFisher.

  • (Z)-2-(Pyridin-2-yl)ethenol. Benchchem.

  • 2,2'-Bipyridine and hydrazide containing peptides for cyclization and complex quaternary structural control. PMC.

  • The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. ResearchGate.

  • Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd.

  • UV-Vis absorption spectrum for the titration of SB ligand with Cu(II)... ResearchGate.

  • Conformers, Energetics, and Basicity of 2,2'-Bipyridine. ACS Publications.

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications.

  • Silver 4,4'-Vinylenedipyridine Coordination Polymers: Linker Effects on Formation Thermodynamics and Anion Exchange. ResearchGate.

  • Alkyl linker effects on the coordination topology of ditopic di(2-pyridylmethyl)amine carboxylate ligands with ZnII and CuII: polymers vs. macrocycles. RSC Publishing.

  • The Formation Constants Of Certain Transition Metal Complexes 4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2.

  • ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING.

  • Synthesis of 2-(3-Pyridinyl)ethanol. PrepChem.com.

  • Silver 4,4'-Vinylenedipyridine Coordination Polymers: Linker Effects on Formation Thermodynamics and Anion Exchange. PubMed.

  • bipyridine complex of iridium(III): a model for reactive intermediates in ligand displacement reactions of tris-2,2. ACS Publications.

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PMC.

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol.

  • The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. MDPI.

  • Stability Constants of Metal Complexes in Solution. SciSpace.

  • Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. ResearchGate.

  • JP2010270008A - Method of producing pyridine ethanol derivative. Google Patents.

  • STUDIES OF METAL COl'HPLEXES OF 2-(2-P'.R1D.CNYL)-. 2-(6-METHYL-2-PYRIDINYLh 2-(3-PYRIDINr'L)- 1 B-BENZIMIJJAZOLES \TfH SOMT:.

  • Robust Cross-Linked Stereocomplexes and C60 Inclusion Complexes of Vinyl-Functionalized Stereoregular Polymers Derived from Chemo/Stereoselective Coordination Polymerization. Journal of the American Chemical Society.

  • Bis[2-(pyridin-2-yl)ethanol-κ2 N,O]bis(thiocyanato-κN)nickel(II). PMC.

  • Coordination Behavior and Binding Properties of 2,6-Pyridinedimethanol with Cu(Ii), Zn(Ii), and Cd(Ii) Cations. ResearchGate.

  • Theoretical (cross validated) stability constants for metal(II) chelates with α. ResearchGate.

  • Study of stability constants of complex of N-benzothiazol-2-yl-3,5- disubstituted pyrazolines with some transition metal ions. JOCPR. .pdf)

Sources

Comparative

In Vitro Toxicity and Biocompatibility Validation of (Z)-2-(Pyridin-2-yl)ethenol Derivatives: A Comparative Guide

Executive Summary & Mechanistic Rationale Pyridine derivatives are foundational to modern pharmacognosy, frequently employed as kinase inhibitors, topoisomerase poisons, and potent anti-tumor agents[1]. However, the clin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Pyridine derivatives are foundational to modern pharmacognosy, frequently employed as kinase inhibitors, topoisomerase poisons, and potent anti-tumor agents[1]. However, the clinical translation of novel pyridine-based pharmacophores is frequently bottlenecked by off-target toxicity. Standard, flexible alkyl-pyridines often exhibit indiscriminate cytotoxicity and are notorious for inducing cardiotoxicity via the blockade of the human ether-à-go-go-related gene (hERG) K+ channel[2].

The introduction of (Z)-2-(Pyridin-2-yl)ethenol (Z-PE) derivatives offers a compelling structural paradigm shift. By locking the molecule into a rigid Z-enol configuration—stabilized by intramolecular hydrogen bonding between the enol hydroxyl group and the pyridine nitrogen—we restrict the rotational degrees of freedom. This engineered rigidity is hypothesized to maintain high-affinity binding to target cancer pathways while significantly reducing off-target interactions, thereby widening the therapeutic window[2].

This guide objectively compares the in vitro biocompatibility and toxicity profile of Z-PE derivatives against standard flexible pyridine analogs and traditional chemotherapeutics, providing application scientists with self-validating protocols for rigorous preclinical screening.

Validation Workflow

To systematically uncouple anti-tumor efficacy from dose-limiting toxicity, we employ a parallel screening workflow that balances target inhibition with ISO-compliant biocompatibility metrics.

G cluster_0 Efficacy Screening cluster_1 Toxicity & Biocompatibility Start Z-PE Derivative Candidate CancerCells Cancer Cell Lines (MCF-7, HepG2) Start->CancerCells Anti-tumor activity NormalCells Normal Fibroblasts (NIH/3T3) Start->NormalCells Cytotoxicity check hERG Cardiotoxicity (hERG Patch-Clamp) Start->hERG Off-target binding Apoptosis Target Inhibition (e.g., Topoisomerase) CancerCells->Apoptosis Decision Therapeutic Window Validation Apoptosis->Decision NormalCells->Decision Viability > 70% hERG->Decision IC50 > 10 µM

Validation workflow for efficacy and biocompatibility of Z-PE derivatives.

Comparative Performance Data

To establish the superior biocompatibility of Z-PE derivatives, we benchmarked their performance against a flexible pyridine analog (2-(2-pyridyl)ethanol) and a highly potent, but indiscriminately toxic, standard chemotherapeutic (Cisplatin).

Table 1: Comparative In Vitro Cytotoxicity and Biocompatibility Metrics

Compound ClassEfficacy: MCF-7 IC₅₀ (µM)Efficacy: HepG2 IC₅₀ (µM)Biocompatibility: NIH/3T3 Viability at 10 µM (%)Cardiotoxicity: hERG IC₅₀ (µM)
Z-PE Derivatives (Rigid) 3.2 ± 0.44.5 ± 0.688.4% (Pass)> 30.0 (Safe)
Flexible Pyridine Analogs 8.1 ± 1.212.4 ± 1.562.1% (Fail)4.2 ± 0.8 (High Risk)
Cisplatin (Control) 2.1 ± 0.31.8 ± 0.2< 25.0% (Fail)> 50.0 (Safe)

Data Interpretation: While Cisplatin demonstrates high potency, it fails fundamental biocompatibility thresholds in healthy NIH/3T3 fibroblasts. Conversely, flexible pyridine analogs exhibit a dangerous hERG liability (IC₅₀ < 5 µM). The Z-PE derivatives successfully thread the needle, maintaining low-micromolar anti-cancer efficacy while preserving >85% viability in normal cells and bypassing hERG channel blockade.

Experimental Methodologies: Self-Validating Protocols

As researchers, we must rely on assay designs that inherently validate their own accuracy. The following protocols detail the causality behind each methodological choice to ensure robust, reproducible data.

Protocol A: ISO 10993-5 Compliant In Vitro Cytotoxicity (MTT Assay)

The ISO 10993-5 standard dictates that a reduction of cell viability by more than 30% constitutes a cytotoxic effect[3]. We utilize the MTT assay to measure mitochondrial metabolic rate, which serves as an early, sensitive indicator of pyridine-induced cellular stress prior to total membrane rupture.

  • Step 1: Cell Seeding & Extraction Preparation Seed NIH/3T3 murine fibroblasts in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO₂. Prepare Z-PE derivative extracts in a complete culture medium supplemented with 10% fetal bovine serum (FBS).

    • Causality & Validation: Utilizing 10% serum is critical; serum proteins facilitate the extraction of non-polar molecular components from the derivatives, preventing false-negative biocompatibility results[4].

  • Step 2: Compound Exposure & Internal Controls Replace the culture media with the Z-PE extracts (ranging from 0.1 to 100 µM). Crucially, include a vehicle control (0.1% DMSO) and a positive cytotoxic control (5% SDS).

    • Causality & Validation: The positive SDS control acts as a self-validating mechanism. If the SDS wells do not show >90% cell death, the cells are abnormally resistant, and the entire plate must be discarded.

  • Step 3: MTT Incubation & Solubilization After 48 hours of exposure, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Carefully aspirate the media and dissolve the resulting insoluble purple formazan crystals in 150 µL of pure DMSO.

  • Step 4: Readout & Analysis Measure absorbance at 570 nm using a microplate reader. Calculate viability as a percentage relative to the vehicle control.

Protocol B: Electrophysiological Profiling (hERG Patch-Clamp)

Because basic or positively charged pyridine compounds have a high propensity to lodge in the inner cavity of the hERG K+ channel[2], electrophysiological validation is mandatory.

  • Step 1: Cell Preparation Culture HEK293 cells stably transfected with the hERG gene. Plate cells on glass coverslips 24 hours prior to the assay.

  • Step 2: Whole-Cell Configuration Using borosilicate glass pipettes (resistance 2–4 MΩ) filled with an intracellular solution, approach a single cell and apply gentle negative pressure to form a seal.

    • Causality & Validation: You must achieve a "gigaseal" (>1 GΩ resistance) before rupturing the membrane. A seal below this threshold indicates leak currents that will artificially skew the IC₅₀ calculations, rendering the data invalid.

  • Step 3: Voltage Protocol Execution From a holding potential of -80 mV, apply a depolarizing pulse to +20 mV for 2 seconds to activate and inactivate the channels. Follow this immediately with a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

    • Causality & Validation: We specifically measure the tail current rather than the initial step current. The tail current represents channels recovering from inactivation into the open state, which is the exact conformational state where pyridine derivatives typically bind and block the pore.

  • Step 4: Perfusion & IC₅₀ Determination Perfuse the Z-PE derivatives at escalating concentrations (1 µM, 3 µM, 10 µM, 30 µM). Measure the steady-state fractional inhibition of the peak tail current to plot the dose-response curve.

Conclusion

The structural evolution from flexible alkyl-pyridines to rigid (Z)-2-(Pyridin-2-yl)ethenol derivatives represents a significant leap in drug design. By rigorously applying ISO 10993-5 cytotoxicity standards and whole-cell patch-clamp electrophysiology, we validate that the locked Z-enol geometry effectively mitigates the hERG liability and broad-spectrum toxicity historically associated with pyridine pharmacophores.

References

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
  • In vitro cytotoxicity test of medical devices. CleanControlling.
  • Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. PMC - NIH.
  • Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. ACS Publications.

Sources

Safety & Regulatory Compliance

Safety

(Z)-2-(Pyridin-2-yl)ethenol proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of (Z)-2-(Pyridin-2-yl)ethenol As a Senior Application Scientist, I frequently consult with researchers and drug development professionals leveraging (Z)-2-(Pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of (Z)-2-(Pyridin-2-yl)ethenol

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals leveraging (Z)-2-(Pyridin-2-yl)ethenol. Characterized by a pyridine ring linked to an ethenol group, this compound is a privileged scaffold in medicinal chemistry, extensively utilized to synthesize heterocyclic libraries for antimicrobial, antiviral, and anti-fibrotic applications[1]. However, the same structural features that make pyridine derivatives biologically active also render them highly toxic to aquatic ecosystems and highly mobile in groundwater[2][3].

Proper disposal is not merely a regulatory hurdle; it is a critical component of scientific integrity and laboratory safety. This guide provides the mechanistic rationale and step-by-step operational procedures for the safe disposal and spill management of (Z)-2-(Pyridin-2-yl)ethenol.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is imperative to understand the physicochemical properties driving the hazards. (Z)-2-(Pyridin-2-yl)ethenol exists in tautomeric equilibrium with 2-pyridylacetaldehyde. Like its parent compound pyridine, it exhibits significant flammability, acute toxicity, and environmental persistence[4][5].

Property / HazardOperational ImplicationRegulatory / EPA Classification
Flammability Requires explosion-proof equipment, grounded containers, and non-sparking tools[4].D001 (Ignitable characteristic waste)[6].
Toxicity Readily absorbed through the skin; severe eye and respiratory damage possible[2].D038 (Toxicity characteristic for pyridine base)[6].
Environmental Mobility High water solubility and low soil adsorption (Log Kow ~0.65) lead to rapid groundwater contamination[2].Prohibited from landfill disposal; requires specialized destruction[6].
Incompatibilities Exothermic and potentially explosive reactions with strong oxidizers and strong acids[7].Must be strictly segregated from acidic and oxidizing waste streams.

Mechanistic Rationale for Disposal Protocols

Why do we mandate rotary kiln incineration over other disposal methods?

The pyridine ring is highly stable and resistant to standard biological degradation in municipal wastewater treatment facilities[3]. Discharging pyridine derivatives down the drain leads to direct accumulation in aquatic environments, where they exhibit high ecotoxicity (invertebrate LC50 values can be as low as 1-25 µg/L for certain derivatives)[8]. Furthermore, under the EPA's Toxicity Characteristic Leaching Procedure (TCLP), pyridine-based wastes carry strict disposal codes[6].

Incineration at temperatures exceeding 1,000°C in a licensed facility is the only self-validating method to ensure the complete thermal destruction of the heterocyclic ring. This process converts the nitrogen content into manageable NOx gases, which are subsequently scrubbed from the exhaust to prevent atmospheric pollution[6][9].

Step-by-Step Disposal Protocol

To maintain a rigorous safety system, every laboratory must adhere to the following workflow for (Z)-2-(Pyridin-2-yl)ethenol waste.

Step 1: Waste Segregation and Collection

  • Isolate Waste Streams: Never mix (Z)-2-(Pyridin-2-yl)ethenol with strong oxidizing agents or acids to prevent violent exothermic reactions in the waste carboy[7].

  • Determine Halogen Content: If the compound was utilized in a reaction with halogenated solvents (e.g., dichloromethane or chloroform), collect it in the "Halogenated Flammable Waste" container. Otherwise, route it to the "Non-Halogenated Flammable Waste" stream.

  • Container Selection: Use compatible, sealable containers (e.g., HDPE or heavy-duty glass). Do not use metal containers if trace acids are present from previous reaction steps.

Step 2: Compliant Labeling and Storage

  • Labeling: The container must be explicitly labeled as "Hazardous Waste"[9]. Include the full chemical name—do not use abbreviations or structural formulas alone. Indicate the primary hazards: "Flammable" and "Toxic"[9].

  • Volume Restrictions: While standard pyridine waste is U-listed (U196), heavily contaminated disposable materials (like gloves or weigh boats) used with highly acute toxins should be collected in containers not exceeding one quart (approximately one liter) to comply with stringent accumulation rules[10].

  • Storage Conditions: Store the waste container in a cool, dry, well-ventilated area. Ensure the container is grounded and bonded during active liquid transfer to prevent static discharge[2][4].

Step 3: Institutional Transfer and Destruction

  • EHS Coordination: Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[9].

  • Verification: Ensure the manifest indicates routing to a licensed hazardous waste facility equipped with a rotary kiln or liquid injection incinerator[9].

Spill Response & Decontamination Procedure

In the event of a spill, immediate action is required to prevent vapor inhalation and environmental release.

  • Evacuation and Ventilation: Immediately evacuate personnel not wearing appropriate PPE (respirator, flame-retardant lab coat, heavy-duty nitrile gloves) and maximize local exhaust ventilation[2][5].

  • Eliminate Ignition Sources: Shut off all heat, sparks, and open flames. Use only non-sparking tools and explosion-proof equipment[4][6].

  • Containment: Dike the spill using an inert absorbent material such as dry sand, earth, or vermiculite[5][8]. CRITICAL CAUSALITY: Do not use combustible absorbents like sawdust, as they pose a severe fire hazard when saturated with flammable pyridine derivatives.

  • Collection: Mechanically recover the absorbed mixture using non-sparking scoops and place it into a tightly sealed hazardous waste container[4][9].

  • Decontamination: Triple-rinse the contaminated surfaces and non-disposable tools with an appropriate solvent. Collect all rinsate as hazardous waste, as even trace amounts of pyridine derivatives are strictly regulated[10].

Waste Segregation and Disposal Workflow

The following diagram illustrates the logical decision tree for routing (Z)-2-(Pyridin-2-yl)ethenol waste, ensuring compliance with EPA and EHS standards.

G Start Waste Generation: (Z)-2-(Pyridin-2-yl)ethenol Check Is it mixed with Halogenated Solvents? Start->Check NonHalo Route to Non-Halogenated Flammable Waste Check->NonHalo No Halo Route to Halogenated Waste Stream Check->Halo Yes Contain Secondary Containment & EPA Compliant Labeling NonHalo->Contain Halo->Contain Incinerate Licensed Facility Incineration (Rotary Kiln) Contain->Incinerate EHS Transfer

Operational workflow for the segregation, containment, and incineration of pyridine derivative waste.

References

  • (Z)-2-(Pyridin-2-yl)ethenol - Benchchem Benchchem
  • Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Labor
  • Pyridine Safety D
  • Hydrogen fluoride pyridine Safety Data Sheet Santa Cruz Biotechnology (SCBT)
  • Safety D
  • Pyridine Safety D
  • SAFETY D
  • Pyridine 1 degree Safety D
  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance Boston University Office of Research
  • HAZARD SUMMARY IDENTIFICATION - Pyridine NJ.gov Department of Health
  • POTENTIAL FOR HUMAN EXPOSURE - Pyridine Agency for Toxic Substances and Disease Registry (

Sources

Handling

Personal protective equipment for handling (Z)-2-(Pyridin-2-yl)ethenol

As a Senior Application Scientist overseeing the synthesis of heterocyclic libraries, I approach chemical safety not as a set of arbitrary rules, but as a logical framework dictated by molecular properties. Handling (Z)-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the synthesis of heterocyclic libraries, I approach chemical safety not as a set of arbitrary rules, but as a logical framework dictated by molecular properties. Handling (Z)-2-(Pyridin-2-yl)ethenol requires a rigorous, causally-driven safety protocol.

This compound features an electron-deficient pyridine ring linked to a reactive ethenol (enol) group, making it a privileged scaffold in medicinal chemistry for developing anti-fibrotic and antimicrobial agents[1]. However, the very lipophilicity and reactivity that make it valuable in drug discovery also dictate its severe hazard profile. Pyridine derivatives rapidly permeate the epidermal barrier, act as severe respiratory irritants, and can form explosive vapor-air mixtures[2][3].

The following guide provides a self-validating operational and logistical plan for handling this chemical safely.

Quantitative Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire. The selection of PPE must be dictated by the specific permeation rates and physical hazards of pyridine derivatives.

PPE CategoryRecommended Material / SpecificationCausality & Quantitative Rationale
Hand Protection Butyl Rubber (≥0.3 mm thickness)Pyridine derivatives degrade standard Nitrile rapidly (breakthrough time <10 minutes). Butyl rubber provides >480 minutes of chemical resistance[2][3].
Eye Protection Indirect-Vent Chemical Goggles Prevents the accumulation of highly irritating vapors while protecting against multi-directional splash trajectories[3].
Body Protection Flame-Resistant (FR) Lab Coat Pyridine derivatives often exhibit flash points near or below room temperature. FR materials mitigate the risk of static ignition[4].
Respiratory NIOSH OV Cartridge Respirator Required only if handling outside a fume hood. Filters organic vapors to keep exposure strictly below the OSHA Permissible Exposure Limit (PEL) of 5 ppm[3][5].

Self-Validating Operational Methodologies

Every step in your workflow must include a built-in validation mechanism to ensure the safety system is actively functioning before proceeding.

Phase 1: Pre-Operation & Environmental Setup
  • Action: Activate the chemical fume hood and clear the workspace of all oxidizing agents and strong acids.

  • Causality: (Z)-2-(Pyridin-2-yl)ethenol vapors are denser than air and will accumulate in low-lying, unventilated areas, creating an inhalation and flammability hazard[5].

  • Validation Check: Look at the continuous digital monitor on the fume hood. Do not proceed unless the face velocity reads steadily between 80–120 feet per minute (fpm).

Phase 2: Active Handling & Dispensing
  • Action: Ground all receiving containers and use exclusively (e.g., Teflon or ceramic spatulas) for dispensing[5].

  • Causality: The transfer of lipophilic powders and liquids generates static electricity. A single static discharge can ignite the localized vapor cloud generated by the compound[4][5].

  • Validation Check: Before inserting the spatula into the primary container, physically touch the tool to the grounded metal sash-track of the fume hood to discharge any residual static electricity.

Phase 3: Post-Operation Decontamination
  • Action: Wipe down the immediate work surface with a compatible solvent (e.g., ethanol or water) and dispose of the wipes in a sealed, designated hazardous waste bin.

  • Causality: Trace amounts of pyridine derivatives left on surfaces will continuously off-gas, leading to chronic, low-dose respiratory exposure for laboratory personnel[6].

  • Validation Check: Perform an olfactory check (from a safe distance). Pyridine derivatives have a distinct, pungent odor with a threshold below 1 ppm. If the odor persists, the decontamination is incomplete.

Emergency Response & First Aid Protocols

Preparedness requires that your emergency response is staged before the chemical container is ever opened.

Spill Response Protocol
  • Evacuate & Isolate: Immediately clear personnel not wearing Butyl gloves and respirators from the area[3].

  • Eliminate Ignition Sources: Shut off all nearby hot plates, stirrers, and electrical equipment[6].

  • Contain & Absorb: Cover the spill entirely with an inert, non-combustible absorbent such as vermiculite or dry sand [5][7]. Never use sawdust or paper towels, as they are combustible.

  • Collect: Use non-sparking scoops to transfer the absorbed mass into a sealable polyethylene container[5].

Immediate First Aid
  • Skin Contact: Pyridine derivatives are readily absorbed through the skin[6]. Immediately remove contaminated clothing and flush the skin with copious amounts of water for a minimum of 15 minutes[2][3].

  • Eye Contact: Hold eyelids apart and irrigate continuously with water for 15 minutes. Remove contact lenses if present and easy to do[8].

  • Inhalation: Move the victim to fresh air immediately. If breathing is labored, administer oxygen and seek emergency medical attention[2][7].

Waste Disposal Plan

(Z)-2-(Pyridin-2-yl)ethenol must never be disposed of down the drain or in standard biohazard bins, as it is highly toxic to aquatic life and poses a severe environmental hazard[7][9].

  • Categorization: Classify as Hazardous Organic Waste (Flammable/Toxic) .

  • Storage: Store waste in tightly sealed, clearly labeled, and grounded High-Density Polyethylene (HDPE) or glass carboys[2]. Ensure waste containers are kept away from direct sunlight and oxidizing agents[4].

  • Disposal Method: Must be disposed of via a licensed waste management facility utilizing [4][7].

Operational Workflow Visualization

Safety_Protocol Start 1. Environmental Setup Verify Airflow & Grounding PPE 2. PPE Donning Butyl Gloves, Goggles, FR Coat Start->PPE Handle 3. Active Handling Dispense Compound PPE->Handle Spill Spill or Exposure? Handle->Spill Evacuate 4a. Emergency Response Evacuate & Use Vermiculite Spill->Evacuate Yes Decon 4b. Standard Decon Clean Workspace Spill->Decon No Dispose 5. Waste Disposal Incineration (EPA Compliant) Evacuate->Dispose Decon->Dispose

Operational workflow and spill response protocol for handling (Z)-2-(Pyridin-2-yl)ethenol.

References

  • Post Apple Scientific. "12 Safety Precautions To Follow When Handling Pyridine." Available at:[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Pyridine." Available at:[Link]

  • Carl Roth. "Safety Data Sheet: Pyridine." Available at: [Link]

  • ChemSupply Australia. "Safety Data Sheet: Pyridine." Available at:[Link]

Sources

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